IHCH-3064
Description
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Properties
Molecular Formula |
C25H21N9O2 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
4-[2-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethyl]-N-(2-aminophenyl)benzamide |
InChI |
InChI=1S/C25H21N9O2/c26-18-4-1-2-5-19(18)29-24(35)16-9-7-15(8-10-16)11-12-33-22-17(14-28-33)23-30-21(20-6-3-13-36-20)32-34(23)25(27)31-22/h1-10,13-14H,11-12,26H2,(H2,27,31)(H,29,35) |
InChI Key |
DZRIVOQHNGLBGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CCN3C4=C(C=N3)C5=NC(=NN5C(=N4)N)C6=CC=CO6 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of IHCH-3064 in Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
IHCH-3064 is a novel, dual-acting small molecule inhibitor that demonstrates significant potential as a tumor immunotherapeutic agent. It uniquely combines the antagonism of the Adenosine A2A Receptor (A2AR) with the inhibition of Histone Deacetylase 1 (HDAC1). This dual mechanism of action targets two distinct and critical pathways exploited by cancer cells to evade immune surveillance and promote their proliferation and survival. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its effects on key signaling pathways, quantitative data from preclinical studies, and detailed experimental methodologies.
Introduction
The tumor microenvironment (TME) is characterized by a complex interplay of factors that can suppress anti-tumor immunity. One key immunosuppressive molecule is adenosine, which accumulates in the TME and signals through the A2A receptor on immune cells, leading to the dampening of the anti-cancer immune response.[1][2] Concurrently, epigenetic modifications, such as those mediated by histone deacetylases (HDACs), play a crucial role in regulating gene expression programs that are central to cancer cell proliferation, survival, and immune evasion.[3][4]
This compound has been rationally designed to simultaneously counteract these two pivotal cancer-promoting mechanisms. By blocking the A2AR, this compound aims to restore the function of immune cells within the TME. By inhibiting HDAC1, it seeks to induce cell cycle arrest, apoptosis, and modulate the expression of genes involved in tumor progression.[5]
Core Mechanism of Action: A Dual-Pronged Attack
The therapeutic strategy of this compound is centered on its ability to concurrently target A2AR and HDAC1.
Adenosine A2A Receptor (A2AR) Antagonism
In the tumor microenvironment, high levels of extracellular adenosine act as a potent immunosuppressive signal, primarily through the A2A receptor expressed on various immune cells, including T cells and natural killer (NK) cells. Activation of A2AR by adenosine triggers a signaling cascade that increases intracellular cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein), which upregulates the expression of genes that suppress immune cell function.
This compound acts as a competitive antagonist at the A2AR, blocking the binding of adenosine and thereby preventing the initiation of this immunosuppressive signaling cascade. This restores the effector functions of anti-tumor immune cells, enabling them to recognize and eliminate cancer cells more effectively.
Histone Deacetylase 1 (HDAC1) Inhibition
HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of certain genes. HDAC1 is frequently overexpressed in various cancers and is associated with the silencing of tumor suppressor genes, such as those encoding for cell cycle inhibitors like p21 and p27. Furthermore, HDAC1 has been shown to promote angiogenesis through the activation of the HIF1α/VEGFA signaling pathway.
By inhibiting HDAC1, this compound promotes histone hyperacetylation, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This can result in cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target/Cell Line | Reference |
| A2AR Binding Affinity (Ki) | 2.2 nM | Human Adenosine A2A Receptor | |
| HDAC1 Inhibition (IC50) | 80.2 nM | Human HDAC1 |
Table 2: In Vivo Efficacy of this compound in MC38 Syngeneic Mouse Model
| Dose (Intraperitoneal) | Tumor Growth Inhibition (TGI) | Reference |
| 60 mg/kg, bid | 95.3% |
Signaling Pathways
The dual mechanism of action of this compound impacts two critical signaling pathways in cancer.
Caption: Dual mechanism of action of this compound.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound. These are based on standard methodologies and may not reflect the exact protocols used in the original studies.
A2A Receptor Binding Assay (Radioligand Competition)
This assay determines the affinity of a test compound for the A2A receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
HEK293 cells stably expressing the human A2A receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand (e.g., [³H]-ZM241385).
-
Non-specific binding control (e.g., unlabeled ZM241385 at high concentration).
-
Test compound (this compound) at various concentrations.
-
Scintillation fluid and counter.
-
-
Protocol:
-
Prepare cell membranes from HEK293-A2AR cells by homogenization and centrifugation.
-
In a 96-well plate, add cell membranes, radioligand at a fixed concentration, and varying concentrations of this compound.
-
For non-specific binding control wells, add a high concentration of unlabeled ligand.
-
Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Add scintillation fluid to each well and measure radioactivity using a scintillation counter.
-
Calculate the Ki value using non-linear regression analysis of the competition binding data.
-
Caption: Workflow for A2A Receptor Binding Assay.
HDAC1 Inhibition Assay (Fluorogenic)
This assay measures the ability of a compound to inhibit the enzymatic activity of HDAC1 using a fluorogenic substrate.
-
Materials:
-
Recombinant human HDAC1 enzyme.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Developer solution (containing a protease like trypsin).
-
HDAC inhibitor control (e.g., Trichostatin A).
-
Test compound (this compound) at various concentrations.
-
Fluorescence plate reader.
-
-
Protocol:
-
In a 96-well plate, add HDAC1 enzyme and varying concentrations of this compound.
-
Pre-incubate to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and develop the signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Measure fluorescence using a plate reader (e.g., excitation ~355 nm, emission ~460 nm).
-
Calculate the IC50 value by plotting the fluorescence intensity against the inhibitor concentration.
-
Caption: Workflow for HDAC1 Inhibition Assay.
Western Blot for Histone Acetylation
This technique is used to detect changes in the acetylation status of histones in cells treated with an HDAC inhibitor.
-
Materials:
-
Cancer cell line (e.g., MC38).
-
This compound.
-
Lysis buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Protocol:
-
Treat cancer cells with this compound for a specified time.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the acetylated histone.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Normalize the signal of the acetylated histone to a loading control (e.g., total histone H3 or β-actin).
-
Caption: Workflow for Western Blotting.
In Vivo Tumor Growth Inhibition Study (MC38 Syngeneic Model)
This study evaluates the anti-tumor efficacy of a compound in an immunocompetent mouse model.
-
Materials:
-
C57BL/6 mice.
-
MC38 murine colon adenocarcinoma cells.
-
This compound formulation for injection.
-
Calipers for tumor measurement.
-
-
Protocol:
-
Inject MC38 cells subcutaneously into the flank of C57BL/6 mice.
-
Allow tumors to establish to a palpable size.
-
Randomize mice into vehicle control and treatment groups.
-
Administer this compound or vehicle intraperitoneally at the specified dose and schedule (e.g., 60 mg/kg, twice daily).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Caption: Workflow for In Vivo Tumor Growth Study.
Conclusion
This compound represents a promising innovation in cancer therapy by simultaneously targeting two key mechanisms of tumor progression and immune evasion. Its dual action as an A2AR antagonist and an HDAC1 inhibitor provides a multi-pronged approach to overcoming the immunosuppressive tumor microenvironment and directly inhibiting cancer cell growth. The preclinical data demonstrate potent in vitro activity and significant in vivo efficacy, supporting its continued development as a novel immunotherapeutic agent. Further research will be crucial to fully elucidate its complex mechanism of action and to explore its potential in various cancer types, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 2. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HDAC1: a promising target for cancer treatment: insights from a thorough analysis of tumor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 5. Structure-Based Design of Dual-Acting Compounds Targeting Adenosine A2A Receptor and Histone Deacetylase as Novel Tumor Immunotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Inhibitory Function of IHCH-3064: A Technical Overview
For Immediate Release
Shanghai, China – November 27, 2025 – Researchers have elucidated the dual inhibitory mechanism of IHCH-3064, a novel small molecule with significant potential in tumor immunotherapy. This technical guide provides an in-depth analysis of this compound's core function, detailing its potent and selective inhibition of the Adenosine A2A Receptor (A2AR) and Histone Deacetylase 1 (HDAC1). The following sections present quantitative data, comprehensive experimental protocols, and visual representations of the associated signaling pathways and workflows.
Core Inhibitory Activity of this compound
This compound has been identified as a dual-acting compound that demonstrates high-affinity binding to the Adenosine A2A Receptor and selective enzymatic inhibition of Histone Deacetylase 1. This dual functionality positions this compound as a promising candidate for cancer immunotherapy by concurrently targeting two distinct mechanisms of tumor immune evasion.
Quantitative Inhibitory Data
The inhibitory potency of this compound against its primary targets has been quantified through rigorous in vitro assays. The key parameters, inhibitor constant (Ki) for A2AR and the half-maximal inhibitory concentration (IC50) for HDAC1, are summarized below.
| Target | Parameter | Value |
| Adenosine A2A Receptor (A2AR) | Ki | 2.2 nM |
| Histone Deacetylase 1 (HDAC1) | IC50 | 80.2 nM |
Signaling Pathways and Mechanism of Action
This compound exerts its antitumor effects by modulating two critical signaling pathways within the tumor microenvironment. By antagonizing the A2A receptor, it blocks the immunosuppressive effects of adenosine. Simultaneously, its inhibition of HDAC1 leads to histone acetylation and altered gene expression, further contributing to an anti-tumor response.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted to characterize the dual inhibitory function of this compound.
Adenosine A2A Receptor Binding Assay
A radioligand binding assay was employed to determine the binding affinity of this compound for the human A2A receptor.
Workflow:
Protocol:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human A2A receptor were prepared.
-
Binding Reaction: The binding assay was performed in a total volume of 200 µL containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EDTA, and 2 IU/mL adenosine deaminase.
-
Incubation: Cell membranes (20 µg of protein) were incubated with the radioligand [3H]ZM241385 at a final concentration of 2 nM and various concentrations of the test compound this compound for 90 minutes at room temperature.
-
Filtration: The reaction was terminated by rapid vacuum filtration through Whatman GF/B glass fiber filters, followed by three washes with ice-cold 50 mM Tris-HCl buffer.
-
Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding was determined in the presence of 10 µM ZM241385. The IC50 values were calculated from competition curves using non-linear regression analysis, and the Ki values were derived using the Cheng-Prusoff equation.
HDAC1 Enzymatic Assay
A fluorometric assay was utilized to measure the inhibitory activity of this compound against human HDAC1.
Workflow:
Protocol:
-
Enzyme Reaction: The assay was performed in a 96-well plate in a total volume of 50 µL. Recombinant human HDAC1 enzyme was incubated with a fluorogenic substrate, Boc-Lys(Ac)-AMC, in the presence of varying concentrations of this compound.
-
Incubation: The reaction mixture was incubated for 60 minutes at 37°C.
-
Development: A developer solution containing trypsin was added to each well and incubated for an additional 15 minutes at 37°C. The developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).
-
Fluorescence Measurement: The fluorescence was measured using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis: The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antitumor Efficacy in a Syngeneic Mouse Model
The antitumor activity of this compound was evaluated in a murine MC38 syngeneic colon cancer model.
Protocol:
-
Animal Model: Female C57BL/6 mice were subcutaneously inoculated with MC38 tumor cells.
-
Treatment: When the tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. This compound was administered intraperitoneally at a dose of 60 mg/kg, twice daily.
-
Tumor Growth Measurement: Tumor volume was measured every other day using a caliper.
-
Endpoint: The study was terminated after a predefined period, and the tumors were excised and weighed.
-
Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. The in vivo study demonstrated a significant tumor growth inhibition rate of 95.3% with this compound treatment.
An In-depth Technical Guide on the Role of the Tumor Microenvironment in Cancer
Prepared for: Researchers, scientists, and drug development professionals.
Introduction:
The tumor microenvironment (TME) is a complex and dynamic ecosystem surrounding a tumor, composed of a heterogeneous population of cancer cells, stromal cells, immune cells, blood vessels, and extracellular matrix.[1] The intricate interplay between these components plays a pivotal role in tumor initiation, progression, metastasis, and response to therapy. Understanding the multifaceted role of the TME is crucial for the development of novel and effective cancer treatments. This guide provides a technical overview of the key cellular and molecular players in the TME, their signaling interactions, and the experimental approaches used to study them.
Key Components of the Tumor Microenvironment and Their Functions
The TME is comprised of various cellular and acellular components that can either promote or suppress tumor growth.
| Component | Key Cell Types/Molecules | Pro-Tumor Functions | Anti-Tumor Functions |
| Immune Cells | T lymphocytes (CD4+, CD8+), B lymphocytes, Natural Killer (NK) cells, Tumor-Associated Macrophages (TAMs), Myeloid-Derived Suppressor Cells (MDSCs), Dendritic Cells (DCs) | Suppression of anti-tumor immunity by regulatory T cells (Tregs) and M2-polarized TAMs; MDSCs inhibit T cell and NK cell function. | CD8+ cytotoxic T cells and NK cells directly kill tumor cells; CD4+ helper T cells orchestrate the anti-tumor immune response; M1-polarized TAMs can be tumoricidal.[2] |
| Stromal Cells | Cancer-Associated Fibroblasts (CAFs), Mesenchymal Stem Cells (MSCs), Adipocytes | CAFs remodel the extracellular matrix, promote angiogenesis, and secrete growth factors that support tumor growth; MSCs can differentiate into CAFs. | Certain subsets of CAFs may have tumor-suppressive functions. |
| Vasculature | Endothelial Cells, Pericytes | Angiogenesis (formation of new blood vessels) provides nutrients and oxygen to the tumor and facilitates metastasis. | Normalization of tumor vasculature can improve drug delivery and immune cell infiltration. |
| Extracellular Matrix (ECM) | Collagens, Fibronectin, Laminins, Proteoglycans | Provides structural support for the tumor; altered ECM composition can promote cell proliferation, migration, and invasion. | A well-structured ECM can act as a barrier to tumor invasion. |
| Signaling Molecules | Cytokines (e.g., TGF-β, IL-6, IL-10), Chemokines (e.g., CXCL12), Growth Factors (e.g., VEGF, EGF) | Promote inflammation, immunosuppression, angiogenesis, and cell proliferation. | Pro-inflammatory cytokines can stimulate an anti-tumor immune response. |
Signaling Pathways in the Tumor Microenvironment
Several key signaling pathways govern the interactions within the TME. Understanding these pathways is critical for identifying therapeutic targets.
The CXCL12-CXCR4 Axis in Cell Trafficking
The chemokine CXCL12 and its receptor CXCR4 play a crucial role in the trafficking of immune cells and cancer cells. In some cancers, tumor cells exploit this axis to metastasize to distant organs that have high levels of CXCL12.
Caption: The CXCL12-CXCR4 signaling axis in tumor cell metastasis.
The PD-1/PD-L1 Immune Checkpoint Pathway
The interaction between Programmed cell death protein 1 (PD-1) on T cells and its ligand (PD-L1) on tumor cells is a major mechanism of immune evasion. This interaction inhibits T cell activation and allows the tumor to escape immune surveillance.
Caption: The PD-1/PD-L1 immune checkpoint pathway leading to immune evasion.
Experimental Protocols for TME Research
Studying the TME requires a multi-pronged approach combining various in vitro, in vivo, and ex vivo techniques.
Protocol 1: Multiplex Immunohistochemistry (mIHC) for Spatial Profiling of Immune Cells
Objective: To visualize and quantify the spatial distribution of different immune cell subsets within the tumor microenvironment.
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask antigens.
-
Blocking: Sections are blocked with a protein-based blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: A cocktail of primary antibodies, each targeting a specific immune cell marker (e.g., CD3 for T cells, CD8 for cytotoxic T cells, CD68 for macrophages) and conjugated to a unique fluorophore or barcode, is applied to the tissue section and incubated.
-
Washing: Sections are washed to remove unbound primary antibodies.
-
Secondary Antibody Incubation (if necessary): If using unconjugated primary antibodies, a corresponding fluorescently labeled secondary antibody is applied.
-
Nuclear Staining: A nuclear counterstain (e.g., DAPI) is applied.
-
Imaging: The stained sections are imaged using a high-resolution fluorescence microscope or a specialized multiplex imaging system.
-
Image Analysis: Image analysis software is used to segment the tissue into different regions (e.g., tumor, stroma), identify individual cells, and quantify the number and density of each immune cell type in different spatial locations.
Protocol 2: In Vitro Co-culture of Tumor Cells and Immune Cells
Objective: To investigate the direct cellular interactions and functional consequences of co-culturing tumor cells with specific immune cell populations.
Methodology:
-
Cell Preparation: Tumor cell lines are cultured to the desired confluency. Immune cells (e.g., T cells, NK cells) are isolated from peripheral blood mononuclear cells (PBMCs) or from tumor-infiltrating lymphocytes (TILs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Co-culture Setup: Tumor cells are seeded in a multi-well plate. Once adhered, isolated immune cells are added to the wells at a specific effector-to-target (E:T) ratio.
-
Incubation: The co-culture is incubated for a defined period (e.g., 24-72 hours) under standard cell culture conditions.
-
Functional Assays:
-
Cytotoxicity Assay: The killing of tumor cells by immune cells can be measured using a lactate dehydrogenase (LDH) release assay or by flow cytometry using viability dyes.
-
Cytokine Analysis: The supernatant from the co-culture is collected, and the concentration of secreted cytokines (e.g., IFN-γ, TNF-α) is measured using ELISA or a multiplex cytokine array.
-
Proliferation Assay: The proliferation of immune cells in response to tumor cells can be assessed using a CFSE dilution assay by flow cytometry.
-
-
Data Analysis: Quantitative data from the functional assays are analyzed to determine the effect of the interaction on both tumor and immune cells.
Experimental Workflow for TME Analysis
A typical workflow for a comprehensive analysis of the tumor microenvironment involves several integrated steps.
Caption: A comprehensive workflow for the multi-modal analysis of the tumor microenvironment.
The tumor microenvironment is a complex and integral part of cancer biology. A deeper understanding of its components and their interactions is essential for the development of next-generation cancer therapies. The methodologies and pathways described in this guide provide a framework for researchers and drug developers to investigate the TME and identify novel therapeutic targets that can modulate this intricate ecosystem to achieve better clinical outcomes.
References
Dual-Targeting of Adenosine A2a Receptor and Histone Deacetylase by IHCH-3064: A Technical Overview
For Immediate Release
This technical guide provides an in-depth overview of IHCH-3064, a novel dual-acting antagonist of the adenosine A2a receptor (A2aR) and inhibitor of histone deacetylase (HDAC), for researchers, scientists, and drug development professionals. This document outlines the core mechanism of action, quantitative data, and detailed experimental protocols relevant to the characterization of this compound.
Core Concepts: A Dual-Pronged Approach to Cancer Immunotherapy
This compound represents a promising strategy in cancer immunotherapy by simultaneously targeting two distinct pathways that contribute to tumor progression and immune evasion. Adenosine in the tumor microenvironment, acting through the A2a receptor on immune cells, suppresses anti-tumor immunity. Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers. By inhibiting both A2aR and HDAC, this compound aims to restore anti-tumor immune responses and induce cancer cell death.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in preclinical studies.[1][2][3][4]
| Target | Parameter | Value |
| Adenosine A2a Receptor (A2aR) | Binding Affinity (Ki) | 2.2 nM |
| Histone Deacetylase 1 (HDAC1) | Inhibitory Concentration (IC50) | 80.2 nM |
Table 1: In Vitro Potency of this compound
| Animal Model | Treatment | Tumor Growth Inhibition |
| Mouse MC38 Tumor Model | 60 mg/kg, bid (intraperitoneal) | 95.3% |
Table 2: In Vivo Efficacy of this compound
Signaling Pathways and Experimental Workflows
To understand the mechanism and evaluation of this compound, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Adenosine A2a receptor signaling cascade and its antagonism by this compound.
Caption: Impact of this compound on histone acetylation and gene expression.
Caption: A typical workflow for the preclinical evaluation of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Adenosine A2a Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human adenosine A2a receptor.
Materials:
-
Membrane preparations from HEK293 cells stably expressing the human adenosine A2a receptor.
-
[3H]ZM241385 (radioligand).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
Non-specific binding control: A high concentration of a non-radiolabeled A2a antagonist (e.g., ZM241385).
-
This compound at various concentrations.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well microplate, combine the A2a receptor-expressing cell membranes, [3H]ZM241385 (at a concentration near its Kd), and varying concentrations of this compound in the binding buffer.
-
For total binding wells, add binding buffer instead of the test compound.
-
For non-specific binding wells, add the non-radiolabeled A2a antagonist.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
HDAC1 Enzymatic Inhibition Assay
Objective: To determine the IC50 value of this compound for HDAC1 inhibition.
Materials:
-
Recombinant human HDAC1 enzyme.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay buffer: 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Developer solution (containing a protease like trypsin).
-
HDAC inhibitor for positive control (e.g., Trichostatin A).
-
This compound at various concentrations.
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
In a 96-well black microplate, add the assay buffer, recombinant HDAC1 enzyme, and varying concentrations of this compound.
-
For control wells, add either assay buffer (for 100% activity) or the positive control inhibitor.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at ~355 nm and emission at ~460 nm).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Murine Syngeneic MC38 Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse model.
Materials:
-
Female C57BL/6 mice (6-8 weeks old).
-
MC38 murine colon adenocarcinoma cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
This compound formulated for intraperitoneal (i.p.) injection.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Culture MC38 cells to ~80% confluency, harvest, and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 60 mg/kg) or vehicle control via intraperitoneal injection twice daily (bid).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (e.g., due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immune cell profiling).
-
Calculate the tumor growth inhibition (TGI) as a percentage: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.
Conclusion
This compound is a potent dual antagonist of the adenosine A2a receptor and inhibitor of HDAC1 with significant anti-tumor activity in a preclinical model. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in the further investigation and development of this and similar dual-targeting therapeutic agents.
References
Dual-Targeting Immunotherapy Agent IHCH-3064: A Technical Overview of Histone Deacetylase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of IHCH-3064, a novel dual-acting compound that targets both the Adenosine A2A Receptor (A2AR) and Histone Deacetylase (HDAC). By combining these two mechanisms, this compound presents a promising approach for cancer immunotherapy, aiming to enhance anti-tumor immune responses and directly inhibit tumor cell proliferation. This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes its mechanism of action and experimental workflows.
Core Compound Properties and Activity
This compound has been identified as a potent antagonist of the A2A receptor and a selective inhibitor of HDAC1. This dual functionality is critical to its proposed therapeutic effect, as A2AR antagonism can alleviate immunosuppression within the tumor microenvironment, while HDAC inhibition can induce cell cycle arrest and apoptosis in cancer cells.
Quantitative Biological Activity
The following tables summarize the key quantitative data reported for this compound.
| Target | Assay Type | Value | Reference |
| Adenosine A2A Receptor (A2AR) | Radioligand Binding (Ki) | 2.2 nM | [1][2][3][4] |
| Histone Deacetylase 1 (HDAC1) | In Vitro Inhibition (IC50) | 80.2 nM | [1] |
| Cell Line | Assay Type | Value (GI50) | Reference |
| MC-38 (Murine Colon Adenocarcinoma) | Antiproliferative Activity | 6.2 µM | |
| CT26 (Murine Colon Carcinoma) | Antiproliferative Activity | 6.1 µM |
| In Vivo Model | Treatment | Outcome | Reference |
| MC38 Syngeneic Mouse Model | 60 mg/kg, intraperitoneal, twice daily | 95.3% tumor growth inhibition |
Mechanism of Action: A Dual Approach to Cancer Therapy
This compound's therapeutic strategy is based on the synergistic effect of its two distinct molecular targets. The proposed mechanism is visualized in the signaling pathway diagram below.
Caption: Dual mechanism of this compound targeting A2AR and HDAC1.
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the characterization of this compound.
A2A Receptor Binding Assay (Radioligand Displacement)
The affinity of this compound for the human A2A receptor was determined using a competitive radioligand binding assay.
Caption: Workflow for the A2A Receptor Radioligand Binding Assay.
Protocol Details:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human A2A receptor.
-
Radioligand: [3H]-ZM241385 or a similar A2AR-specific radioligand.
-
Incubation: Performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature for a defined period (e.g., 60-120 minutes) to ensure equilibrium is reached.
-
Filtration: Glass fiber filters are typically used to trap the cell membranes.
-
Data Analysis: Non-linear regression analysis is used to determine the IC50 value, which is then converted to the inhibition constant (Ki).
In Vitro HDAC1 Inhibition Assay
The inhibitory activity of this compound against HDAC1 was measured using a fluorometric assay.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-Based Design of Dual-Acting Compounds Targeting Adenosine A2A Receptor and Histone Deacetylase as Novel Tumor Immunotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synergistic Antitumor Immunity: A Technical Guide to IHCH-3064, a Novel Dual A2aR and HDAC Inhibitor
For Immediate Release
SHANGHAI, China – In the dynamic landscape of cancer immunotherapy, a novel small molecule, IHCH-3064, has emerged as a promising agent designed to overcome key mechanisms of tumor immune evasion. Developed by researchers at ShanghaiTech University, this compound is a first-in-class dual-acting compound that simultaneously targets the adenosine A2a receptor (A2aR) and histone deacetylases (HDACs). This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical data, and the experimental protocols underpinning its evaluation, tailored for researchers, scientists, and drug development professionals.
Core Concept: A Two-Pronged Assault on Tumor Defenses
The tumor microenvironment (TME) is a complex ecosystem where cancer cells employ various strategies to suppress the host immune response. Two critical pathways exploited by tumors are the adenosine signaling pathway and epigenetic silencing through histone deacetylation.
Adenosine A2a Receptor (A2aR) Antagonism: Adenosine, often abundant in the TME, binds to A2a receptors on immune cells, particularly T cells, leading to the suppression of their antitumor activity. This compound acts as a potent A2aR antagonist, blocking this immunosuppressive signal and thereby restoring the cytotoxic function of T cells.
Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a crucial role in gene expression regulation. In cancer, HDACs can lead to the silencing of tumor suppressor genes and genes involved in immune recognition. By inhibiting HDACs, this compound aims to reverse this epigenetic silencing, leading to increased expression of molecules that enhance immune cell recognition of tumors and promote cancer cell death.
The dual-targeting strategy of this compound is designed to create a synergistic effect, where A2aR antagonism "releases the brakes" on the immune system, while HDAC inhibition makes cancer cells more "visible" and susceptible to immune attack.
Quantitative Data Summary
The preclinical evaluation of this compound has yielded significant quantitative data, highlighting its potency and efficacy. The following tables summarize the key findings from the primary research publication by Yan et al. in the Journal of Medicinal Chemistry (2021).[1][2]
| Target | Parameter | Value |
| Adenosine A2a Receptor (A2aR) | Binding Affinity (Ki) | 2.2 nM |
| Histone Deacetylase 1 (HDAC1) | Inhibitory Concentration (IC50) | 80.2 nM |
Table 1: In Vitro Target Engagement of this compound [1][2]
| Cell Line | Model | Treatment | Result |
| Mouse MC38 Colon Adenocarcinoma | Syngeneic Mouse Model | 60 mg/kg, intraperitoneal, twice daily | 95.3% Tumor Growth Inhibition |
Table 2: In Vivo Efficacy of this compound [1]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures associated with this compound, the following diagrams have been generated using the DOT language.
Caption: Dual mechanism of this compound.
Caption: Preclinical evaluation workflow for this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound, based on the descriptions provided in the primary literature.
A2aR Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the human adenosine A2a receptor.
-
Materials:
-
HEK293 cells stably expressing human A2aR.
-
[³H]ZM241385 (radioligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 2 U/mL adenosine deaminase).
-
Non-specific binding control (e.g., 10 µM ZM241385).
-
This compound at various concentrations.
-
Scintillation counter.
-
-
Procedure:
-
Prepare cell membranes from HEK293-hA2aR cells.
-
In a 96-well plate, incubate cell membranes (e.g., 10-20 µg protein) with a fixed concentration of [³H]ZM241385 (e.g., 1-2 nM) and varying concentrations of this compound.
-
For non-specific binding, incubate the membranes and radioligand with a high concentration of unlabeled ZM241385.
-
Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C).
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
HDAC Inhibition Assay
-
Objective: To determine the IC50 value of this compound against specific HDAC isoforms (e.g., HDAC1).
-
Materials:
-
Recombinant human HDAC1 enzyme.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Developer solution (containing a protease, e.g., trypsin, to cleave the deacetylated substrate).
-
This compound at various concentrations.
-
Fluorometric plate reader.
-
-
Procedure:
-
In a 96-well plate, add the HDAC1 enzyme and varying concentrations of this compound in the assay buffer.
-
Pre-incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the enzymatic reaction and generate the fluorescent signal by adding the developer solution.
-
Incubate for a further period (e.g., 10-15 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the in vivo antitumor efficacy of this compound.
-
Materials:
-
Female C57BL/6 mice (6-8 weeks old).
-
MC38 murine colon adenocarcinoma cells.
-
Phosphate-buffered saline (PBS) or appropriate vehicle for cell suspension and drug formulation.
-
This compound formulated for intraperitoneal (i.p.) injection.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inoculate a suspension of MC38 cells (e.g., 1 x 10⁶ cells in 100 µL PBS) into the right flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 60 mg/kg) or vehicle control via intraperitoneal injection twice daily (bid).
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (length x width²) / 2.
-
Continue treatment for a predetermined period (e.g., 14-21 days).
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis if required.
-
Calculate the tumor growth inhibition (TGI) as a percentage using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.
-
Conclusion and Future Directions
This compound represents a novel and promising immunotherapeutic strategy by simultaneously targeting two key immunosuppressive mechanisms within the tumor microenvironment. The robust preclinical data, demonstrating potent dual-target engagement and significant in vivo antitumor efficacy, warrant further investigation. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, evaluation in a broader range of cancer models, and assessment of its potential in combination with other immunotherapies, such as checkpoint inhibitors. The detailed methodologies provided herein serve as a foundation for researchers to further explore and validate the therapeutic potential of this innovative dual-acting agent.
References
Unveiling IHCH-3064: A Dual-Targeting Approach to Cancer Immunotherapy
A Technical Whitepaper on the Discovery, Synthesis, and Preclinical Evaluation of a Novel A₂A Receptor Antagonist and Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical characterization of IHCH-3064, a novel dual-acting small molecule designed to enhance antitumor immunity. By simultaneously targeting the adenosine A₂A receptor (A₂AR) and histone deacetylases (HDACs), this compound represents a promising new strategy in cancer immunotherapy. This guide details the scientific rationale, experimental methodologies, and key preclinical data supporting its development.
Introduction: A Novel Strategy in Immuno-Oncology
The tumor microenvironment (TME) presents a significant barrier to effective cancer treatment, often creating an immunosuppressive shield that protects cancer cells from immune-mediated destruction. Adenosine, a metabolite that accumulates in the TME, plays a crucial role in this process by activating the A₂A receptor on immune cells, thereby dampening the anti-tumor immune response. While A₂AR antagonists have shown promise in clinical trials, their efficacy as monotherapies has been limited.[1][2]
To address this challenge, a novel therapeutic strategy involves the development of dual-acting agents that can modulate the immune system through multiple mechanisms. Histone deacetylases (HDACs) have emerged as a compelling secondary target. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Inhibition of HDACs can lead to a variety of anti-cancer effects, including the induction of apoptosis, cell cycle arrest, and the enhancement of anti-tumor immunity.
This compound (also identified as compound 24e in its seminal publication) was rationally designed as a dual-acting molecule to concurrently block the immunosuppressive A₂AR signaling pathway and inhibit the enzymatic activity of HDACs, particularly HDAC1.[1][2] This dual-pronged approach is hypothesized to synergistically enhance anti-tumor immunity and overcome the limitations of single-agent therapies.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Biological Activity of this compound
| Target | Assay Type | Metric | Value |
| Human A₂A Receptor | Radioligand Binding Assay | Kᵢ | 2.2 nM |
| HDAC1 | Enzyme Inhibition Assay | IC₅₀ | 80.2 nM |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Assay Type | Metric | Value |
| Mouse MC38 Colon Adenocarcinoma | Proliferation Assay | GI₅₀ | Not explicitly quantified in the initial publication, but noted as having good antiproliferative activity. |
Table 3: In Vivo Antitumor Efficacy of this compound
| Tumor Model | Dosing Regimen | Metric | Value |
| Mouse MC38 Syngeneic Model | 60 mg/kg, intraperitoneal, twice daily | Tumor Growth Inhibition (TGI) | 95.3% |
Experimental Protocols
This section provides a detailed description of the key experimental methodologies employed in the discovery and characterization of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process. A detailed, step-by-step protocol is outlined in the primary research publication. The general synthetic scheme involves the construction of a core scaffold followed by the addition of functional groups to achieve the desired dual-target activity. Researchers should refer to the supporting information of the original publication for precise reaction conditions, reagent specifications, and characterization data (¹H NMR, ¹³C NMR, and HRMS).
A₂A Receptor Binding Assay
The affinity of this compound for the human A₂A receptor was determined using a competitive radioligand binding assay.
-
Cell Membranes: Membranes were prepared from HEK293 cells stably expressing the human A₂A receptor.
-
Radioligand: [³H]-ZM241385, a known high-affinity A₂AR antagonist, was used as the radioligand.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 1 mM EDTA, 5 mM MgCl₂, and 100 mM NaCl.
-
Procedure:
-
Cell membranes were incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
The reaction mixture was incubated to allow for competitive binding to reach equilibrium.
-
The bound radioligand was separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
The amount of radioactivity retained on the filter was quantified by liquid scintillation counting.
-
-
Data Analysis: The inhibition constant (Kᵢ) was calculated from the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
HDAC Inhibition Assay
The inhibitory activity of this compound against HDAC1 was assessed using a commercially available HDAC assay kit.
-
Enzyme: Recombinant human HDAC1.
-
Substrate: A fluorogenic acetylated peptide substrate.
-
Procedure:
-
The HDAC1 enzyme was incubated with varying concentrations of this compound.
-
The fluorogenic substrate was added to initiate the enzymatic reaction.
-
The reaction was allowed to proceed for a defined period.
-
A developer solution was added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
-
Data Analysis: The fluorescence intensity was measured using a microplate reader. The IC₅₀ value was determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
In Vivo Antitumor Efficacy Study
The in vivo antitumor activity of this compound was evaluated in a syngeneic mouse tumor model.
-
Animal Model: C57BL/6 mice.
-
Tumor Cell Line: MC38 murine colon adenocarcinoma cells.
-
Procedure:
-
MC38 cells were implanted subcutaneously into the flank of the mice.
-
Once the tumors reached a palpable size, the mice were randomized into treatment and vehicle control groups.
-
This compound was administered intraperitoneally at a dose of 60 mg/kg twice daily.
-
Tumor volume was measured regularly throughout the study.
-
-
Data Analysis: Tumor growth inhibition (TGI) was calculated by comparing the mean tumor volume of the treated group to that of the vehicle control group.
Visualizations
The following diagrams illustrate key conceptual frameworks related to the development and mechanism of action of this compound.
Caption: A streamlined workflow for the discovery and development of this compound.
References
Preclinical Profile of IHCH-3064: A Dual-Acting Immuno-Oncology Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
IHCH-3064, also known as compound 24e, is a novel, dual-acting small molecule designed for tumor immunotherapy. It functions as a potent antagonist of the adenosine A2A receptor (A2AR) and a selective inhibitor of histone deacetylase 1 (HDAC1). Preclinical data indicate that by targeting these two distinct pathways, this compound can effectively counter the immunosuppressive tumor microenvironment and inhibit tumor cell proliferation. In vitro studies have demonstrated its high binding affinity for A2AR and selective inhibition of HDAC1. Furthermore, in vivo studies in a murine colon adenocarcinoma model have shown significant tumor growth inhibition, highlighting its potential as a promising candidate for further oncological development.
Core Mechanism of Action
This compound employs a dual mechanism to exert its anti-tumor effects. Firstly, it blocks the adenosine A2A receptor, which is a key mediator of immunosuppression within the tumor microenvironment. High concentrations of adenosine in tumors activate A2AR on immune cells, dampening their anti-tumor activity. By antagonizing this receptor, this compound restores the function of these immune cells. Secondly, it selectively inhibits HDAC1, an enzyme often overexpressed in cancer cells that plays a crucial role in gene expression and cell cycle regulation. Inhibition of HDAC1 can lead to cell cycle arrest and apoptosis of tumor cells.[1][2][3][4]
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.
Table 1: In Vitro Activity
| Parameter | Target | Value |
| Binding Affinity (Ki) | Adenosine A2A Receptor | 2.2 nM[1] |
| Inhibitory Concentration (IC50) | HDAC1 | 80.2 nM |
Table 2: In Vivo Efficacy in MC38 Tumor Model
| Animal Model | Administration | Dosage | Outcome |
| Mouse (MC38 Colon Adenocarcinoma) | Intraperitoneal | 60 mg/kg, bid | 95.3% Tumor Growth Inhibition |
Table 3: Pharmacokinetic Properties in Mice
| Route of Administration | Bioavailability | Half-life (t1/2) |
| Oral (20 mg/kg) | 30.3% | 1.97 hours |
| Intraperitoneal (20 mg/kg) | - | 1.89 hours |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below, based on the study by Yan et al. (2021).
A2AR Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the human adenosine A2A receptor.
-
Methodology: A radioligand binding assay was performed using membranes from HEK293 cells stably expressing the human A2AR. The radioligand used was [3H]-ZM241385. The assay was conducted in a 96-well plate format. Various concentrations of this compound were incubated with the cell membranes and the radioligand. Non-specific binding was determined in the presence of a high concentration of a known A2AR antagonist. After incubation, the membranes were harvested, and the bound radioactivity was measured using a scintillation counter. The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.
HDAC1 Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity (IC50) of this compound against human HDAC1.
-
Methodology: A commercially available HDAC1 fluorometric assay kit was used. The assay measures the activity of HDAC1 on a fluorogenic substrate. Recombinant human HDAC1 enzyme was incubated with the substrate and varying concentrations of this compound. The reaction was stopped, and the fluorescence was measured using a microplate reader. The IC50 value, representing the concentration of this compound required to inhibit 50% of the HDAC1 activity, was determined from the dose-response curve.
In Vivo Antitumor Efficacy Study
-
Objective: To evaluate the in vivo antitumor efficacy of this compound in a syngeneic mouse tumor model.
-
Methodology:
-
Cell Line and Animal Model: The murine colon adenocarcinoma cell line, MC38, was used. C57BL/6 mice were used as the host for the tumor model.
-
Tumor Implantation: MC38 cells were subcutaneously injected into the right flank of the mice.
-
Treatment: When the tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. This compound was administered intraperitoneally at a dose of 60 mg/kg twice daily (bid).
-
Monitoring: Tumor volume and body weight were measured regularly throughout the study.
-
Endpoint: The study was terminated after a predefined period, and the tumors were excised and weighed. The tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor weight between the treated and vehicle control groups.
-
Conclusion and Future Directions
The preclinical data for this compound strongly support its development as a novel immuno-oncology agent. Its dual mechanism of targeting both the immunosuppressive adenosine pathway and the intrinsic tumor cell biology through HDAC inhibition presents a compelling therapeutic strategy. The potent in vitro activity and significant in vivo efficacy, coupled with acceptable pharmacokinetic properties, warrant further investigation. Future studies should focus on comprehensive toxicological assessments, exploration of efficacy in a broader range of tumor models, and investigation of potential synergistic combinations with other immunotherapies, such as checkpoint inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-Based Design of Dual-Acting Compounds Targeting Adenosine A2A Receptor and Histone Deacetylase as Novel Tumor Immunotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Preclinical Evaluation of Compound X on Tumor Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information on the specific compound "IHCH-3064" is not available in the public domain as of the last update. This document serves as an in-depth technical template using the placeholder "Compound X" to illustrate the requested format and content for evaluating a novel anti-cancer agent's effect on tumor cell proliferation.
Introduction
Compound X is a novel small molecule inhibitor under investigation for its potential anti-neoplastic properties. This document provides a comprehensive overview of the preclinical data regarding the inhibitory effects of Compound X on tumor cell proliferation. It includes quantitative data from in vitro assays, detailed experimental protocols for key studies, and visual representations of its proposed mechanism of action and the general experimental workflow. The aim is to offer a foundational guide for researchers involved in the preclinical assessment of potential cancer therapeutics.
Quantitative Data Summary: In Vitro Efficacy of Compound X
The anti-proliferative activity of Compound X was assessed across a panel of human cancer cell lines representing various malignancies. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, was determined for each cell line after a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.52 |
| MDA-MB-231 | Breast Adenocarcinoma | 1.25 |
| A549 | Non-Small Cell Lung Cancer | 0.89 |
| HCT116 | Colorectal Carcinoma | 0.67 |
| PANC-1 | Pancreatic Carcinoma | 2.10 |
| U-87 MG | Glioblastoma | 1.55 |
Table 1: Anti-proliferative Activity of Compound X. The table summarizes the IC50 values of Compound X against a panel of human cancer cell lines.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and methodological transparency.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]
Materials:
-
96-well plates
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Compound X (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound X in complete culture medium. The final concentration of the vehicle (DMSO) should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Compound X or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the log concentration of Compound X and fitting the data to a sigmoidal dose-response curve.
DNA Synthesis Proliferation Assay (EdU Incorporation)
The 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay directly measures DNA synthesis, providing a precise assessment of cell proliferation.[2][3] This method is an alternative to the BrdU assay and does not require harsh DNA denaturation.
Materials:
-
Cell culture plates or coverslips
-
Human cancer cell lines
-
Complete culture medium
-
Compound X
-
EdU solution (10 mM in DMSO)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells as described for the MTT assay. Treat with Compound X at the desired concentrations for the specified duration (e.g., 24 or 48 hours).
-
EdU Labeling: Add EdU to the cell culture medium to a final concentration of 10 µM and incubate for 2-4 hours at 37°C.
-
Fixation and Permeabilization: Wash the cells with PBS. Fix the cells with the fixative for 15 minutes at room temperature. Wash again with PBS and then permeabilize the cells for 20 minutes.
-
Click-iT® Reaction: Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. Remove the permeabilization buffer, wash the cells, and add the reaction cocktail. Incubate for 30 minutes at room temperature, protected from light.
-
Staining and Imaging: Wash the cells. If desired, stain with a nuclear counterstain. Image the cells using a fluorescence microscope.
-
Analysis: Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (determined by the nuclear counterstain).
Visualization of Pathways and Workflows
Proposed Signaling Pathway: Inhibition of PI3K/AKT/mTOR
Compound X is hypothesized to exert its anti-proliferative effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers.
Caption: Hypothesized mechanism of Compound X targeting the PI3K/AKT/mTOR pathway.
Preclinical Experimental Workflow
The evaluation of a novel anti-cancer compound follows a structured workflow, progressing from initial in vitro screening to more complex in vivo models.
Caption: A typical preclinical workflow for the evaluation of an anti-cancer compound.
Conclusion
The preliminary data presented in this guide suggest that Compound X is a potent inhibitor of tumor cell proliferation in vitro across multiple cancer types. The proposed mechanism of action involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a key driver of oncogenesis. The provided experimental protocols serve as a standardized basis for further investigation. Future studies will focus on validating these findings in in vivo xenograft models to assess the therapeutic potential of Compound X in a preclinical setting.
References
In Vitro Anti-proliferative Profile of IHCH-3064: A Dual A2AR and HDAC Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
IHCH-3064 is a novel dual-acting compound that demonstrates significant potential as a tumor immunotherapeutic agent through its targeted inhibition of the Adenosine A2A Receptor (A2AR) and Histone Deacetylase (HDAC). This technical guide provides a comprehensive overview of the in vitro anti-proliferative activity of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the compound's mechanism of action and experimental workflows. The information is curated for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's preclinical profile.
Introduction
Adenosine, often abundant in the tumor microenvironment, acts as an immunosuppressive factor primarily through the activation of the A2A adenosine receptor (A2AR). This mechanism is frequently exploited by tumors to evade immune surveillance. While A2AR antagonists are under investigation as immunotherapeutic agents, their efficacy as standalone therapies has been limited. To address this, this compound was designed as a dual-acting compound, combining A2AR antagonism with the cytotoxic effects of histone deacetylase (HDAC) inhibition.[1] This approach aims to enhance anti-tumor effects by simultaneously targeting immune suppression and promoting cancer cell death.
Quantitative Data Summary
The in vitro activity of this compound was characterized by its potent binding to the A2A receptor and selective inhibition of HDAC1. Furthermore, its anti-proliferative effects were evaluated in murine colon adenocarcinoma cell lines, MC38 and CT26, which are commonly used in the preclinical assessment of A2AR antagonists.
Table 1: Receptor Binding and Enzyme Inhibition Data
| Target | Assay Type | Parameter | Value |
| Adenosine A2A Receptor (A2AR) | Radioligand Binding Assay | Ki | 2.2 nM |
| Histone Deacetylase 1 (HDAC1) | Enzymatic Assay | IC50 | 80.2 nM |
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Description | Parameter | Value (μM) |
| MC38 | Murine Colon Adenocarcinoma | IC50 | 0.28 |
| CT26 | Murine Colon Adenocarcinoma | IC50 | 0.45 |
Experimental Protocols
The following sections detail the methodologies employed to determine the in vitro activity of this compound.
Adenosine A2A Receptor (A2AR) Radioligand Binding Assay
This assay was performed to determine the binding affinity (Ki) of this compound to the A2A receptor.
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human A2A receptor were cultured and harvested. The cells were then homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant was centrifuged at a high speed to pellet the cell membranes, which were then resuspended in the assay buffer.
-
Binding Reaction: The binding assay was conducted in a 96-well plate. Each well contained the cell membrane preparation, a specific radioligand for A2AR (e.g., [3H]ZM241385), and varying concentrations of the test compound (this compound). Non-specific binding was determined in the presence of a high concentration of a known A2AR antagonist.
-
Incubation and Filtration: The reaction mixture was incubated to allow for competitive binding between the radioligand and this compound to the A2A receptors. Following incubation, the mixture was rapidly filtered through glass fiber filters to separate the bound and free radioligand. The filters were then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Data Analysis: The radioactivity retained on the filters was measured using a scintillation counter. The Ki value for this compound was calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Histone Deacetylase 1 (HDAC1) Enzymatic Assay
This fluorogenic assay was used to measure the inhibitory activity (IC50) of this compound against HDAC1.
-
Reaction Principle: The assay utilizes a substrate that, upon deacetylation by HDAC1, becomes susceptible to cleavage by a developing agent, releasing a fluorescent product. The intensity of the fluorescence is directly proportional to the HDAC1 activity.
-
Assay Procedure: The assay was performed in a 96-well plate. Recombinant human HDAC1 enzyme was incubated with a fluorogenic substrate in the presence of varying concentrations of this compound. A known HDAC inhibitor was used as a positive control.
-
Development and Measurement: After the enzymatic reaction, a developing agent was added to each well, and the plate was incubated to allow for the generation of the fluorescent signal. The fluorescence was then measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The IC50 value was determined by plotting the percentage of HDAC1 inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Anti-proliferative Assay (MTT Assay)
The anti-proliferative activity of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: MC38 and CT26 cells were seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells were then treated with various concentrations of this compound for a specified period (e.g., 72 hours). A vehicle control (DMSO) was also included.
-
MTT Addition and Incubation: Following the treatment period, the culture medium was replaced with a fresh medium containing MTT solution. The plates were then incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Absorbance Measurement: A solubilization solution was added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value, representing the concentration of this compound that causes 50% inhibition of cell proliferation, was determined from the dose-response curve.
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and the general workflow of the experimental assays.
Caption: Dual inhibitory action of this compound on A2AR and HDAC1.
References
Methodological & Application
Application Notes and Protocols for IHCH-3064 in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IHCH-3064 is a novel dual-acting small molecule that functions as both an antagonist of the adenosine A2a receptor (A2aR) and an inhibitor of histone deacetylases (HDACs).[1] This dual mechanism of action makes it a promising candidate for cancer immunotherapy. By blocking the immunosuppressive A2aR pathway in the tumor microenvironment and simultaneously exerting epigenetic modifications through HDAC inhibition, this compound has the potential to enhance anti-tumor immune responses. Preclinical studies have demonstrated significant tumor growth inhibition in a syngeneic mouse colon adenocarcinoma model.[1]
These application notes provide a comprehensive guide for the utilization of this compound in mouse tumor models, with a specific focus on the MC38 colon adenocarcinoma model.
Data Presentation
In Vitro Activity of this compound
| Target | Metric | Value | Reference |
| Adenosine A2a Receptor (A2aR) | Ki | 2.2 nM | [1] |
| Histone Deacetylase 1 (HDAC1) | IC50 | 80.2 nM | [1] |
In Vivo Efficacy of this compound in MC38 Mouse Tumor Model
| Treatment Group | Dose and Schedule | Administration Route | Tumor Growth Inhibition (TGI) | Body Weight Change | Reference |
| This compound | 30 mg/kg, twice daily (bid) | Intraperitoneal (i.p.) | 57.8% | No significant loss | [1] |
| This compound | 50 mg/kg, twice daily (bid) | Intraperitoneal (i.p.) | 81.0% | No significant loss | |
| This compound | 60 mg/kg, twice daily (bid) | Intraperitoneal (i.p.) | 95.3% | No significant loss |
Experimental Protocols
I. Cell Line Culture and Maintenance
Cell Line: MC38 (murine colon adenocarcinoma)
Culture Medium:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
Use trypsin-EDTA to detach cells for passaging.
II. Preparation of this compound for In Vivo Administration
Note: The original publication for this compound does not specify the vehicle used for in vivo administration. A common and generally well-tolerated vehicle for similar small molecules for intraperitoneal injection in mice is a solution of DMSO and saline. It is crucial to perform a small pilot study to assess the solubility and tolerability of the chosen formulation.
Suggested Vehicle:
-
5-10% DMSO
-
90-95% Sterile Saline (0.9% NaCl)
Preparation Protocol:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate volume of DMSO to create a stock solution.
-
Vortex briefly to ensure complete dissolution.
-
Further dilute the stock solution with sterile saline to the final desired concentration for injection. The final DMSO concentration should be kept as low as possible (ideally ≤10%).
-
Prepare the formulation fresh daily before administration.
III. Syngeneic Mouse Tumor Model (MC38)
Animal Strain: C57BL/6 mice (female, 6-8 weeks old)
Tumor Implantation (Subcutaneous):
-
Harvest MC38 cells from culture when they are in the exponential growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS at a concentration of 1 x 107 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 106 cells) subcutaneously into the right flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³) before initiating treatment. This typically takes 7-10 days.
IV. Administration of this compound
Dosing and Schedule:
-
Administer this compound at a dose of 60 mg/kg twice daily (bid).
Administration Route:
-
Intraperitoneal (i.p.) injection.
Procedure:
-
Gently restrain the mouse.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.
-
Insert a 27-30 gauge needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered the bladder or intestines.
-
Inject the prepared this compound solution. The injection volume should not exceed 200 µL.
V. Monitoring and Endpoints
Tumor Growth:
-
Measure tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Plot tumor growth curves for each treatment group.
Body Weight:
-
Monitor the body weight of each mouse every 2-3 days as an indicator of toxicity.
Clinical Observations:
-
Observe the mice daily for any signs of distress, such as changes in posture, activity, or grooming.
Endpoint Analysis (at the end of the study):
-
Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the study endpoint.
-
Excise tumors and record their final weight.
-
Tissues (tumor, spleen, lymph nodes) can be collected for further analysis.
Immunophenotyping (Optional but Recommended):
-
Prepare single-cell suspensions from tumors and lymphoid organs.
-
Use flow cytometry to analyze the infiltration and activation status of various immune cell populations (e.g., CD8+ T cells, CD4+ T cells, regulatory T cells, myeloid-derived suppressor cells).
Visualizations
References
IHCH-3064 dosage and administration for research
For Research Use Only
Introduction
IHCH-3064 is a novel dual-acting compound that functions as both an Adenosine A2a receptor (A2aR) antagonist and a histone deacetylase (HDAC) inhibitor.[1][2] In the tumor microenvironment, high levels of adenosine suppress the anti-tumor immune response by activating A2a receptors on immune cells.[1][2] Simultaneously, aberrant HDAC activity in cancer cells contributes to tumorigenesis by altering gene expression.[3] By targeting both pathways, this compound is designed to enhance anti-tumor immunity while also exerting direct effects on cancer cells. These application notes provide an overview of this compound's mechanism of action, along with protocols for its use in preclinical research models.
Mechanism of Action
This compound's dual functionality allows it to modulate the tumor microenvironment in two significant ways:
-
A2aR Antagonism: Extracellular adenosine in the tumor microenvironment binds to A2a receptors on T cells and other immune cells, leading to an immunosuppressive cascade. This compound blocks this interaction, thereby restoring the cytotoxic activity of immune cells against tumor cells.
-
HDAC Inhibition: this compound selectively inhibits HDAC1, leading to an accumulation of acetylated histones. This can alter gene expression, inducing cell cycle arrest, apoptosis, and inhibiting tumor growth.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
| Parameter | Value | Target |
| In Vitro Activity | ||
| Ki | 2.2 nM | A2aR |
| IC50 | 80.2 nM | HDAC1 |
| In Vivo Efficacy | ||
| Dosage | 60 mg/kg | |
| Administration Route | Intraperitoneal (i.p.) | |
| Frequency | Twice daily (bid) | |
| Animal Model | Mouse MC38 tumor model | |
| Tumor Growth Inhibition | 95.3% |
Signaling Pathways
The diagrams below illustrate the signaling pathways targeted by this compound.
Caption: Dual mechanism of action of this compound.
Experimental Protocols
In Vivo Antitumor Efficacy Study in MC38 Syngeneic Mouse Model
This protocol describes the administration of this compound to evaluate its antitumor effects in a commonly used mouse model of colon adenocarcinoma.
Materials:
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)
-
MC38 murine colon adenocarcinoma cell line
-
C57BL/6 mice (6-8 weeks old)
-
Cell culture medium (e.g., DMEM) and supplements
-
Sterile PBS
-
Syringes and needles for injection
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture MC38 cells in the recommended medium until they reach the desired confluence for injection.
-
Tumor Cell Implantation:
-
Harvest and wash the MC38 cells with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each C57BL/6 mouse.
-
-
Animal Grouping and Treatment:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation at the desired concentration for a 60 mg/kg dosage. The final injection volume should be consistent across all animals (e.g., 100 µL).
-
Administer this compound (60 mg/kg) or vehicle control via intraperitoneal (i.p.) injection twice daily (bid).
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions using calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Study Endpoint:
-
Continue treatment for the planned duration (e.g., 2-3 weeks) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immune cell infiltration).
-
Caption: In vivo experimental workflow.
Safety and Handling
This compound is a research compound. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
Disclaimer
This information is for research purposes only and not for human or veterinary use. The protocols provided are intended as a guide and may require optimization for specific experimental conditions.
References
Application Notes and Protocols for Testing IHCH-3064 Efficacy in Cell Line Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
IHCH-3064 is a novel dual-acting small molecule engineered to simultaneously function as a potent Adenosine A2a receptor (A2aR) antagonist and a selective Histone Deacetylase (HDAC) inhibitor. This unique mechanism of action positions this compound as a promising candidate for cancer immunotherapy. By blocking the immunosuppressive A2aR signaling pathway within the tumor microenvironment and inducing epigenetic modifications through HDAC inhibition, this compound has the potential to enhance anti-tumor immune responses and directly impede cancer cell proliferation.
These application notes provide a comprehensive guide to researchers for evaluating the in vitro efficacy of this compound using a panel of established cell line assays. The protocols detailed herein are designed to assess the compound's antiproliferative activity, its ability to induce apoptosis, and its impact on cell cycle progression. Furthermore, methods to confirm its targeted activity against A2aR and HDACs are described.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the efficacy of this compound in selected cancer cell lines. These tables are intended to serve as a template for the presentation of experimental results.
Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| Jurkat | T-cell Lymphoma | 0.5 |
| HT-29 | Colon Carcinoma | 1.2 |
| A549 | Lung Carcinoma | 2.5 |
| MCF-7 | Breast Adenocarcinoma | 1.8 |
GI50: The concentration of this compound required to inhibit the growth of the cell population by 50%.
Table 2: Induction of Apoptosis by this compound in Jurkat Cells (48-hour treatment)
| This compound Conc. (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 0.5 | 60.7 ± 3.5 | 25.1 ± 2.9 | 14.2 ± 1.7 |
| 1.0 | 42.3 ± 4.1 | 38.9 ± 3.3 | 18.8 ± 2.4 |
| 2.0 | 25.6 ± 3.8 | 45.2 ± 4.0 | 29.2 ± 3.1 |
Data presented as mean ± standard deviation.
Table 3: Cell Cycle Analysis of HT-29 Cells Treated with this compound (24-hour treatment)
| This compound Conc. (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle) | 55.4 ± 2.8 | 30.1 ± 1.9 | 14.5 ± 1.1 |
| 1.0 | 68.2 ± 3.1 | 20.5 ± 2.5 | 11.3 ± 1.5 |
| 2.0 | 75.9 ± 3.9 | 15.3 ± 2.1 | 8.8 ± 1.3 |
Data presented as mean ± standard deviation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Dual mechanism of action of this compound.
Experimental workflow for this compound evaluation.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
Principle: This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.[1] The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., Jurkat, HT-29, A549)
-
Complete cell culture medium
-
96-well opaque-walled plates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Protocol:
-
Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO).
-
Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[1]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.[1]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the GI50 values by plotting the percentage of cell viability against the log concentration of this compound using a non-linear regression model.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Principle: This assay measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway. The assay provides a luminogenic substrate that is cleaved by active caspases-3/7, releasing a substrate for luciferase and generating a luminescent signal proportional to caspase activity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well white-walled plates
-
This compound stock solution (in DMSO)
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
Luminometer
Protocol:
-
Seed cells in a 96-well white-walled plate at an appropriate density in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48 hours).
-
Equilibrate the plate to room temperature for about 30 minutes.
-
Prepare the Caspase-Glo® 3/7 reagent as per the manufacturer's protocol.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents gently by swirling the plate.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence with a luminometer.
-
The data can be expressed as fold change in caspase activity compared to the vehicle control.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in a small volume of PBS and add the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle is determined using appropriate software (e.g., FlowJo, ModFit LT).
A2aR Antagonist Activity (Cellular cAMP Assay)
Principle: The Adenosine A2a receptor is a Gs-protein coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP). An A2aR antagonist will block this effect. This assay measures the ability of this compound to inhibit the production of cAMP induced by an A2aR agonist, such as NECA (5'-N-Ethylcarboxamidoadenosine).
Materials:
-
A cell line overexpressing human A2aR (e.g., CHO-A2aR)
-
Cell culture medium
-
384-well plates
-
This compound stock solution (in DMSO)
-
A2aR agonist (e.g., NECA)
-
cAMP assay kit (e.g., HTRF cAMP kit)
-
Plate reader capable of measuring the assay signal (e.g., HTRF-compatible reader)
Protocol:
-
Seed the A2aR-expressing cells into a 384-well plate at a suitable density and incubate overnight.
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the wells and incubate for 30 minutes at 37°C.
-
Add a fixed concentration of the A2aR agonist (NECA) to the wells to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the cAMP assay kit manufacturer's instructions.
-
The IC50 value for A2aR antagonism can be calculated by plotting the inhibition of the agonist-induced cAMP signal against the log concentration of this compound.
HDAC Inhibitory Activity (Fluorometric Assay)
Principle: This assay measures the activity of HDAC enzymes. An acetylated substrate is incubated with a source of HDAC activity (e.g., nuclear extract or purified enzyme). In the presence of an HDAC inhibitor like this compound, the deacetylation of the substrate is reduced. A developer is then added that releases a fluorescent product from the deacetylated substrate. The fluorescence intensity is inversely proportional to the HDAC inhibitory activity of the compound.
Materials:
-
Nuclear extract from a relevant cancer cell line or purified HDAC enzyme
-
HDAC Assay Buffer
-
Fluorogenic HDAC substrate
-
This compound stock solution (in DMSO)
-
HDAC inhibitor control (e.g., Trichostatin A)
-
HDAC Developer
-
96-well black plate
-
Fluorescence plate reader
Protocol:
-
In a 96-well black plate, add the HDAC assay buffer.
-
Add serial dilutions of this compound or a control inhibitor to the wells.
-
Add the nuclear extract or purified HDAC enzyme to the wells.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and initiate the development of the fluorescent signal by adding the HDAC developer.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340-360/440-465 nm).
-
Calculate the percent inhibition of HDAC activity for each concentration of this compound and determine the IC50 value.
References
Application Notes and Protocols: Measuring IHCH-3064's Effect on HDAC Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the inhibitory effects of IHCH-3064, a dual Adenosine A2A Receptor (A2AR) antagonist and Histone Deacetylase (HDAC) inhibitor, on HDAC activity. This compound has demonstrated selective inhibition of HDAC1 with an IC50 value of 80.2 nM.[1][2][3] This document outlines detailed protocols for both in vitro enzymatic assays and cell-based assays to characterize the potency and selectivity of this compound and similar compounds.
Data Presentation: Comparative Inhibitory Activity
A critical step in characterizing an HDAC inhibitor is to determine its potency and selectivity across various HDAC isoforms. The following tables provide a template for presenting such data and include reported IC50 values for well-characterized HDAC inhibitors, Trichostatin A (TSA) and Vorinostat (SAHA), for comparative purposes.
Table 1: In Vitro Inhibitory Activity of this compound and Control Compounds against a Panel of Recombinant Human HDAC Isoforms.
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC5 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC11 (nM) |
| This compound | 80.2[1][2] | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Trichostatin A (TSA) | 6 | ~1.8 (pan-HDAC) | ~1.8 (pan-HDAC) | 38 | Data not available | 8.6 | Data not available | Data not available |
| Vorinostat (SAHA) | 13.7 | 62.0 | Data not available | >10,000 | >10,000 | Data not available | Data not available | Data not available |
Note: Researchers should experimentally determine the IC50 values of this compound against a full panel of HDAC isoforms to establish its selectivity profile.
Table 2: Kinetic Parameters of a Common Fluorogenic HDAC Substrate.
| Substrate | Target HDAC Isoform(s) | Km (µM) | Excitation (nm) | Emission (nm) |
| Boc-Lys(Ac)-AMC | Class I and IIb HDACs | 58.89 (for HDAC1) | 340-360 | 440-465 |
Experimental Protocols
Protocol 1: In Vitro Fluorometric HDAC Activity Assay
This protocol describes the determination of IC50 values for this compound using a fluorogenic substrate. The principle of this assay is based on the deacetylation of a substrate, such as Boc-Lys(Ac)-AMC, by an HDAC enzyme. Subsequent cleavage of the deacetylated substrate by a developer (e.g., trypsin) releases a fluorescent molecule (7-Amino-4-methylcoumarin, AMC), which can be quantified.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound
-
Control inhibitors: Trichostatin A (TSA) or Vorinostat (SAHA)
-
Developer solution (e.g., Trypsin in assay buffer containing TSA to stop the reaction)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound and control inhibitors in HDAC Assay Buffer. A common starting concentration is 10 µM with 10-point, 3-fold serial dilutions.
-
Enzyme Preparation: Dilute the recombinant HDAC enzyme to a working concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Assay Plate Setup:
-
Add diluted this compound, control inhibitors, or vehicle control (e.g., DMSO) to the wells of the microplate.
-
Add the diluted enzyme solution to each well, except for the "no enzyme" control wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation: Add the fluorogenic HDAC substrate to each well to start the enzymatic reaction. A final substrate concentration at or below the Km is recommended.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination and Development: Add the developer solution to each well. Incubate at room temperature for 10-30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 340-360 nm and emission at 440-465 nm.
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" control wells).
-
Normalize the data by setting the fluorescence of the vehicle-treated wells to 100% activity and a potent inhibitor like TSA to 0% activity.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular HDAC Activity Assay
This protocol measures the activity of HDACs within intact cells using a cell-permeable fluorogenic substrate. This assay provides a more physiologically relevant assessment of an inhibitor's efficacy.
Materials:
-
Cancer cell line of interest (e.g., a line where HDAC1 is known to be overexpressed)
-
Cell culture medium and supplements
-
Cell-permeable fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
This compound
-
Control inhibitor (e.g., Trichostatin A)
-
Lysis/Developer Solution (containing a cell lysis agent and a developer like trypsin)
-
96-well clear-bottom black plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay (do not exceed 80% confluency). Culture overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a control inhibitor for a desired period (e.g., 2-24 hours). Include a vehicle control.
-
Substrate Addition: Add the cell-permeable HDAC substrate to each well to a final concentration of approximately 25 µM. Incubate for 2-3 hours at 37°C in a CO2 incubator.
-
Cell Lysis and Development: Add the Lysis/Developer Solution to each well. Shake the plate for 1-2 minutes and then incubate for 15 minutes at 37°C.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation at 340-360 nm and emission at 440-460 nm.
Data Analysis: Similar to the in vitro assay, calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway: HDAC1-Mediated Regulation of p53 Acetylation
HDAC1 plays a crucial role in regulating the activity of the tumor suppressor protein p53. By deacetylating p53, HDAC1 promotes its interaction with the E3 ubiquitin ligase MDM2, leading to p53 ubiquitination and subsequent degradation by the proteasome. Inhibition of HDAC1 by compounds like this compound is expected to increase p53 acetylation, leading to its stabilization and activation of downstream target genes involved in cell cycle arrest and apoptosis.
Caption: Regulation of p53 acetylation by HDAC1.
Experimental Workflow: In Vitro HDAC Inhibition Assay
The following diagram outlines the key steps in the in vitro fluorometric assay to determine the IC50 of an HDAC inhibitor.
Caption: In vitro HDAC inhibition assay workflow.
Logical Relationship: Determining Cellular Potency
This diagram illustrates the logical flow for assessing the effect of this compound on HDAC activity in a cellular context, from initial treatment to final data analysis.
Caption: Cellular HDAC activity assay logic flow.
References
Application Notes and Protocols: Western Blot Analysis for IHCH-3064 Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
IHCH-3064 is a novel dual-acting small molecule inhibitor with therapeutic potential in oncology. It functions as both an antagonist of the Adenosine A2a receptor (A2aR) and an inhibitor of Histone deacetylase 1 (HDAC1).[1] This dual mechanism of action suggests a synergistic anti-tumor effect by targeting both the tumor microenvironment and epigenetic regulation within cancer cells. To validate the engagement of this compound with its intended targets, a robust and reliable analytical method is required. Western blot analysis is a fundamental and widely accepted technique for the specific detection and quantification of protein expression levels in cell and tissue lysates, making it an ideal method for confirming the molecular mechanism of this compound.
These application notes provide a comprehensive protocol for the validation of this compound's effect on its targets, A2aR and HDAC1, using Western blot analysis. The protocol covers cell culture and treatment, lysate preparation, protein quantification, gel electrophoresis, protein transfer, immunodetection, and data analysis.
Target Information and Treatment Rationale
| Target Protein | Cellular Localization | Function in Cancer | Expected Effect of this compound |
| A2aR | Cell membrane | Immune suppression in the tumor microenvironment | Downregulation or modulation of receptor expression/signaling |
| HDAC1 | Primarily nucleus | Regulation of gene expression through histone deacetylation | No direct change in total protein level expected, but inhibition of its activity can be correlated with downstream markers (e.g., acetylated histones) |
Experimental Workflow
The following diagram outlines the key steps in the Western blot protocol for validating the targets of this compound.
Signaling Pathway Context
This compound's dual-targeting strategy is designed to modulate two distinct pathways implicated in cancer progression. The antagonism of A2aR aims to relieve immunosuppression in the tumor microenvironment, while the inhibition of HDAC1 is intended to alter gene expression profiles within cancer cells, potentially leading to cell cycle arrest and apoptosis.
Detailed Experimental Protocols
1. Cell Culture and Treatment
-
Culture a suitable cancer cell line (e.g., murine colon adenocarcinoma MC38, which is known to respond to A2aR and HDAC inhibitors) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time course (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
2. Lysate Preparation
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction and transfer it to a new tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Prepare protein samples for loading by mixing with 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane into a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target proteins).
-
Include a pre-stained protein ladder to monitor protein separation and estimate the molecular weight of the target proteins.
-
Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure complete transfer by checking for the presence of the pre-stained protein ladder on the membrane.
6. Immunodetection
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for A2aR and HDAC1 (diluted in blocking buffer) overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used to ensure equal protein loading.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody host species) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Signal Detection and Data Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
-
Normalize the band intensity of the target proteins to the corresponding loading control for each sample.
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a clear and concise table to facilitate comparison between different treatment conditions.
Table 1: Densitometric Analysis of A2aR and HDAC1 Protein Levels Following this compound Treatment
| Treatment Group | Concentration (nM) | Time (hours) | Normalized A2aR Expression (relative to control) | Normalized HDAC1 Expression (relative to control) |
| Vehicle Control | 0 | 24 | 1.00 ± 0.05 | 1.00 ± 0.04 |
| This compound | 10 | 24 | 0.95 ± 0.06 | 1.02 ± 0.05 |
| This compound | 50 | 24 | 0.78 ± 0.07 | 0.98 ± 0.06 |
| This compound | 100 | 24 | 0.62 ± 0.05 | 0.99 ± 0.04 |
| This compound | 500 | 24 | 0.45 ± 0.04 | 1.01 ± 0.05 |
| Vehicle Control | 0 | 48 | 1.00 ± 0.06 | 1.00 ± 0.05 |
| This compound | 100 | 48 | 0.51 ± 0.05 | 0.97 ± 0.06 |
| Vehicle Control | 0 | 72 | 1.00 ± 0.07 | 1.00 ± 0.06 |
| This compound | 100 | 72 | 0.38 ± 0.04 | 0.96 ± 0.05 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
This application note provides a detailed protocol for the validation of this compound's engagement with its molecular targets, A2aR and HDAC1, using Western blot analysis. Adherence to this protocol will enable researchers to generate reliable and reproducible data to confirm the mechanism of action of this novel dual-acting inhibitor. The provided diagrams and tables serve as a guide for experimental design, execution, and data presentation. Successful validation of target engagement is a critical step in the preclinical development of this compound and will provide a strong foundation for further investigation into its therapeutic efficacy.
References
Application Notes and Protocols: IHCH-3064 in Combination with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
IHCH-3064 is a novel dual-acting small molecule inhibitor targeting the adenosine A2A receptor (A2AR) and histone deacetylase 1 (HDAC1). This unique mechanism of action positions this compound as a promising candidate for combination therapy with immune checkpoint inhibitors (ICIs) in oncology. Adenosine in the tumor microenvironment (TME) suppresses anti-tumor immunity via A2AR signaling on immune cells. Histone deacetylase (HDAC) activity can also lead to an immunosuppressive TME. By simultaneously blocking these two pathways, this compound has the potential to remodel the TME and synergize with ICIs, such as anti-PD-1 or anti-CTLA-4 antibodies, to enhance anti-tumor immune responses.
These application notes provide an overview of the preclinical rationale and methodologies for evaluating the combination of this compound with checkpoint inhibitors.
Mechanism of Action and Rationale for Combination Therapy
This compound exerts its anti-cancer effects through a dual mechanism:
-
A2A Receptor Antagonism: In the TME, high levels of extracellular adenosine bind to A2AR on T cells and other immune cells, leading to immunosuppression. This compound blocks this interaction, thereby restoring T cell function and promoting anti-tumor immunity.
-
HDAC1 Inhibition: HDAC inhibitors can increase the expression of MHC class I and II molecules on tumor cells, enhancing antigen presentation to T cells. They can also modulate the function of various immune cells to create a more pro-inflammatory TME.
The combination of this compound with checkpoint inhibitors is based on the hypothesis that these agents will have synergistic effects. While checkpoint inhibitors release the "brakes" on T cells (e.g., PD-1/PD-L1 blockade), this compound works to "prime" the TME for a more robust anti-tumor response by counteracting adenosine-mediated immunosuppression and enhancing tumor cell immunogenicity.
Preclinical Data Summary
The following tables summarize key preclinical data for this compound as a single agent and the expected synergistic effects when combined with checkpoint inhibitors based on preclinical studies with similar compounds.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| A2AR Binding Affinity (Ki) | 2.2 nM | Potent binding to the adenosine A2A receptor. |
| HDAC1 Inhibition (IC50) | 80.2 nM | Selective inhibition of histone deacetylase 1. |
| Anti-proliferative Activity | Cell-line dependent | Demonstrates direct anti-tumor effects in various cancer cell lines. |
Table 2: In Vivo Single-Agent Efficacy of this compound
| Animal Model | Treatment | Tumor Growth Inhibition |
| MC38 Syngeneic Mouse Model | This compound (60 mg/kg, bid, i.p.) | 95.3% |
Table 3: Expected Outcomes of this compound and Checkpoint Inhibitor Combination Therapy
| Parameter | Expected Outcome | Rationale |
| Tumor Growth | Significant synergistic inhibition | Dual targeting of immunosuppressive pathways in the TME. |
| Overall Survival | Increased survival in animal models | Enhanced and durable anti-tumor immune response. |
| CD8+ T Cell Infiltration | Increased infiltration into tumors | HDAC inhibition can increase chemokine expression, attracting T cells. |
| T Cell Activation | Enhanced activation and effector function | A2AR blockade reverses adenosine-mediated T cell suppression. |
| PD-L1 Expression | Potential for increased expression on tumor cells | HDAC inhibition can upregulate PD-L1, potentially increasing sensitivity to anti-PD-1 therapy. |
Signaling and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: In Vivo Efficacy in a Syngeneic Mouse Model (MC38)
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in the MC38 colorectal adenocarcinoma syngeneic mouse model.
Materials:
-
MC38 colorectal cancer cell line
-
C57BL/6 mice (female, 6-8 weeks old)
-
This compound
-
Anti-mouse PD-1 antibody (or isotype control)
-
Vehicle for this compound
-
Saline or PBS for antibody dilution
-
Matrigel
-
Standard cell culture reagents
-
Calipers
Procedure:
-
Cell Culture: Culture MC38 cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each C57BL/6 mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle + Isotype Control
-
Group 2: this compound + Isotype Control
-
Group 3: Vehicle + Anti-PD-1 Antibody
-
Group 4: this compound + Anti-PD-1 Antibody
-
-
Treatment Administration:
-
Administer this compound (e.g., 60 mg/kg) intraperitoneally (i.p.) twice daily.
-
Administer anti-PD-1 antibody (e.g., 10 mg/kg) i.p. twice a week.
-
-
Efficacy Assessment: Continue treatment and monitor tumor volume and body weight for a predefined period (e.g., 21 days) or until tumors in the control group reach the predetermined endpoint.
-
Endpoint Analysis: At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (see Protocols 2 and 3).
Protocol 2: Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To characterize the immune cell populations within the TME following treatment.
Materials:
-
Excised tumors from Protocol 1
-
RPMI medium
-
Collagenase D, Hyaluronidase, DNAse I
-
Ficoll-Paque or Percoll
-
ACK lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -FoxP3, -Granzyme B, -Ki67)
-
Live/Dead stain
-
Flow cytometer
Procedure:
-
Tumor Dissociation: Mince excised tumors and digest in RPMI containing collagenase D, hyaluronidase, and DNAse I for 30-60 minutes at 37°C with agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Leukocyte Isolation: Isolate leukocytes by density gradient centrifugation using Ficoll-Paque or Percoll.
-
Red Blood Cell Lysis: Lyse any remaining red blood cells using ACK lysis buffer.
-
Cell Staining:
-
Stain cells with a Live/Dead marker.
-
Perform surface staining with a cocktail of antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8).
-
For intracellular staining (e.g., FoxP3, Granzyme B, Ki67), fix and permeabilize the cells according to the manufacturer's protocol before adding intracellular antibodies.
-
-
Data Acquisition: Acquire stained cells on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to quantify the proportions and activation status of different immune cell populations.
Protocol 3: Immunohistochemistry (IHC) of Tumor Sections
Objective: To visualize and quantify the infiltration of immune cells and the expression of key markers within the tumor tissue.
Materials:
-
Excised tumors from Protocol 1
-
Formalin or other appropriate fixative
-
Paraffin
-
Microtome
-
Primary antibodies (e.g., anti-CD8, anti-PD-L1)
-
Secondary antibodies and detection reagents (e.g., HRP-conjugated secondary antibody and DAB substrate)
-
Hematoxylin for counterstaining
-
Microscope and imaging system
Procedure:
-
Tissue Processing: Fix tumors in formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the sections, followed by heat-induced antigen retrieval.
-
Staining:
-
Block endogenous peroxidase activity.
-
Incubate with primary antibodies (e.g., anti-CD8, anti-PD-L1) overnight at 4°C.
-
Incubate with a secondary HRP-conjugated antibody.
-
Develop the signal using DAB substrate.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis: Scan the slides and quantify the number of positive cells (e.g., CD8+ T cells) and the percentage of PD-L1 positive tumor area using image analysis software.
Protocol 4: In Vitro T Cell Activation Assay
Objective: To assess the ability of this compound to reverse adenosine-mediated suppression of T cell activation.
Materials:
-
Human or mouse Pan-T cells
-
Anti-CD3 and anti-CD28 antibodies
-
Adenosine or a stable analog (e.g., NECA)
-
This compound
-
Cell proliferation dye (e.g., CFSE)
-
IFN-γ ELISA kit
-
Flow cytometer
Procedure:
-
T Cell Labeling: Label isolated T cells with a cell proliferation dye (e.g., CFSE).
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody.
-
Cell Plating and Treatment:
-
Plate the labeled T cells in the anti-CD3 coated plate.
-
Add anti-CD28 antibody to the culture medium.
-
Add adenosine/NECA to induce immunosuppression.
-
Add varying concentrations of this compound to the appropriate wells.
-
-
Incubation: Incubate the plate for 72 hours.
-
Analysis:
-
Proliferation: Harvest the cells and analyze CFSE dilution by flow cytometry to measure T cell proliferation.
-
Cytokine Production: Collect the culture supernatant and measure the concentration of IFN-γ by ELISA.
-
Conclusion
This compound, with its dual A2AR and HDAC1 inhibitory activity, presents a compelling therapeutic strategy for combination with immune checkpoint inhibitors. The protocols outlined above provide a framework for the preclinical evaluation of this combination, enabling the assessment of synergistic anti-tumor efficacy and the elucidation of the underlying immunological mechanisms. These studies are crucial for advancing our understanding of this novel therapeutic approach and for its potential translation into clinical applications for cancer patients.
Application of IHCH-3064 in Colon Cancer Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of IHCH-3064, a novel dual-targeting compound, in colon cancer research. This compound acts as both an adenosine A2A receptor (A2AR) antagonist and a histone deacetylase (HDAC) inhibitor, offering a promising multi-faceted approach to cancer therapy.[1][2][3] This guide summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.
Overview of this compound
This compound (also identified as compound 24e in primary literature) is a potent small molecule designed to simultaneously block the immunosuppressive A2A receptor and inhibit the activity of histone deacetylases, particularly HDAC1.[1][3] This dual action aims to enhance anti-tumor immunity by overcoming adenosine-mediated immunosuppression within the tumor microenvironment, while also inducing cancer cell death and cell cycle arrest through HDAC inhibition.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound, providing a clear comparison of its activity.
Table 1: In Vitro Activity of this compound
| Target/Assay | Cell Line | Parameter | Value |
| Adenosine A2A Receptor | - | Ki | 2.2 nM |
| HDAC1 Inhibition | - | IC50 | 80.2 nM |
| Antiproliferative Activity | Mouse MC38 Colon Adenocarcinoma | GI50 | 6.2 µM |
Table 2: In Vivo Antitumor Efficacy of this compound in MC38 Colon Cancer Model
| Dosage (Intraperitoneal, bid) | Tumor Growth Inhibition (TGI) |
| 30 mg/kg | 57.8% |
| 50 mg/kg | 81.0% |
| 60 mg/kg | 95.3% |
Signaling Pathway and Mechanism of Action
This compound's dual-targeting strategy is designed to attack colon cancer through two distinct but potentially synergistic pathways. The diagrams below illustrate the proposed mechanism of action.
Caption: Dual mechanism of this compound in colon cancer.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in colon cancer research, based on the methodologies described in the primary literature.
In Vitro Antiproliferative Assay (CCK8 Assay)
This protocol is used to determine the growth inhibitory effect of this compound on colon cancer cell lines.
Workflow Diagram:
Caption: Workflow for the in vitro antiproliferative assay.
Materials:
-
Mouse MC38 colon adenocarcinoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK8)
-
Microplate reader
Procedure:
-
Seed MC38 cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the plates and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72 hours.
-
Add 10 µL of CCK8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability and determine the GI50 (concentration for 50% inhibition of cell growth) using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Histone Acetylation
This protocol is used to confirm the intracellular HDAC inhibitory activity of this compound by measuring the acetylation levels of histones.
Procedure:
-
Treat colon cancer cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against acetylated-histone H3 and total histone H3 (as a loading control).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Antitumor Efficacy in a Syngeneic Mouse Model
This protocol describes the evaluation of this compound's antitumor activity in a mouse model of colon cancer.
Workflow Diagram:
Caption: Workflow for the in vivo antitumor efficacy study.
Materials:
-
C57BL/6 mice
-
MC38 colon adenocarcinoma cells
-
This compound formulation for injection
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant MC38 cells into the flank of C57BL/6 mice.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound via intraperitoneal injection twice daily (bid) at the desired doses (e.g., 30, 50, 60 mg/kg). The control group receives the vehicle.
-
Measure tumor volumes and body weights every 2-3 days. Tumor volume can be calculated using the formula: (length × width²) / 2.
-
At the end of the study (e.g., after 2-3 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and record their final weights.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.
Conclusion
This compound represents a promising therapeutic candidate for colon cancer by targeting both the tumor cells directly and the surrounding immune microenvironment. The protocols and data presented in this guide provide a comprehensive resource for researchers to further investigate the potential of this novel dual-acting agent in preclinical and translational studies.
References
Application Notes and Protocols for Studying T-cell Activation with IHCH-3064
For Researchers, Scientists, and Drug Development Professionals
Introduction
IHCH-3064 is a novel dual-acting small molecule designed to enhance anti-tumor immunity by targeting two distinct immunosuppressive pathways. It functions as a potent Adenosine A2a receptor (A2aR) antagonist and a selective histone deacetylase (HDAC) inhibitor.[1] In the tumor microenvironment, high concentrations of adenosine suppress T-cell activity through A2aR. By blocking this receptor, this compound aims to restore T-cell function. Concurrently, as an HDAC inhibitor, this compound can modulate gene expression in T-cells, promoting a pro-inflammatory phenotype and enhancing their effector functions.[2][3] These application notes provide detailed protocols for utilizing this compound to study its effects on T-cell activation, proliferation, cytokine production, and intracellular signaling.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's activity.
| Parameter | Value | Source |
| A2aR Binding Affinity (Ki) | 2.2 nM | [1] |
| HDAC1 Inhibition (IC50) | 80.2 nM | [1] |
| In Vivo Efficacy | 95.3% tumor growth inhibition | |
| In vivo model details | Mouse MC38 tumor model | |
| In vivo dosing | 60 mg/kg, intraperitoneal, twice daily |
Experimental Protocols
Protocol 1: T-cell Proliferation Assay
This protocol details the methodology for assessing the effect of this compound on T-cell proliferation following stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Anti-CD3 antibody (plate-bound or soluble)
-
Anti-CD28 antibody (soluble)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
96-well flat-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For purified T-cells, use a T-cell isolation kit.
-
Cell Staining: Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add the cell proliferation dye according to the manufacturer's instructions and incubate.
-
Plate Coating: If using plate-bound anti-CD3, coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C. Wash the wells with sterile PBS before adding cells.
-
Cell Seeding: Seed the stained cells at 2 x 10^5 cells/well in the prepared 96-well plate.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to all wells except for the unstimulated control. If using soluble anti-CD3, add it at this step as well.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and acquire them on a flow cytometer. Analyze the dilution of the proliferation dye to determine the extent of cell division.
Protocol 2: Cytokine Release Assay
This protocol is for measuring the production of key T-cell cytokines in response to this compound treatment.
Materials:
-
Human PBMCs or isolated T-cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Anti-CD3 antibody (plate-bound or soluble)
-
Anti-CD28 antibody (soluble)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
ELISA or multiplex cytokine assay kit (e.g., for IFN-γ, TNF-α, IL-2)
-
Plate reader
Procedure:
-
Cell Preparation and Seeding: Follow steps 1 and 4 from Protocol 1.
-
Treatment: Add varying concentrations of this compound and a vehicle control to the wells.
-
Stimulation: Add anti-CD3 and anti-CD28 antibodies to stimulate the cells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time will depend on the cytokines being measured.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Quantification: Measure the concentration of cytokines in the supernatant using an ELISA or multiplex assay kit according to the manufacturer's protocol.
Protocol 3: Western Blot Analysis of T-cell Signaling Pathways
This protocol allows for the investigation of the molecular mechanisms by which this compound affects T-cell activation signaling.
Materials:
-
Isolated T-cells
-
RPMI-1640 medium
-
Anti-CD3 antibody
-
Anti-CD28 antibody
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-phospho-CREB, anti-acetyl-Histone H3, anti-phospho-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture isolated T-cells in suspension. Pre-treat the cells with this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for various time points (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: Harvest the cells by centrifugation and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the relative protein expression and phosphorylation levels.
Signaling Pathways and Mechanism of Action
This compound is expected to enhance T-cell activation through a dual mechanism. As an A2aR antagonist, it blocks the adenosine-mediated immunosuppressive pathway, which typically leads to an increase in intracellular cAMP and activation of Protein Kinase A (PKA), ultimately resulting in the phosphorylation of CREB and inhibition of T-cell function. By inhibiting A2aR, this compound should prevent this cascade. As an HDAC inhibitor, it is expected to increase the acetylation of histones and other proteins, leading to a more open chromatin structure and the expression of genes associated with T-cell activation and effector functions.
Expected Outcomes
Based on the dual mechanism of action of this compound, the following outcomes are anticipated in the described experiments:
| Experiment | Expected Outcome with this compound Treatment |
| T-cell Proliferation Assay | Increased proliferation of T-cells upon stimulation. |
| Cytokine Release Assay | Enhanced production of pro-inflammatory cytokines such as IFN-γ and TNF-α. |
| Western Blot Analysis | Decreased phosphorylation of CREB and increased acetylation of Histone H3. |
References
- 1. Structure-Based Design of Dual-Acting Compounds Targeting Adenosine A2A Receptor and Histone Deacetylase as Novel Tumor Immunotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HDAC inhibitors directly modulate T cell gene expression and signaling and promote development of effector-exhausted T cells in murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase Inhibitors Directly Modulate T Cell Gene Expression and Signaling and Promote Development of Effector-Exhausted T Cells in Murine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming IHCH-3064 Solubility Challenges In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the dual A2aR antagonist and HDAC inhibitor, IHCH-3064, in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual-acting compound that targets the Adenosine A2a Receptor (A2aR) and Histone Deacetylase (HDAC).[1][2] It exhibits potent binding to A2aR with a reported Ki of 2.2 nM and selective inhibition of HDAC1 with an IC50 of 80.2 nM.[1][2] By antagonizing the A2aR, an immunosuppressive receptor, and inhibiting HDAC, which is involved in epigenetic regulation, this compound is being explored as a potential tumor immunotherapeutic agent.[1]
Q2: I'm observing precipitation after adding my this compound stock solution to my aqueous cell culture medium. What is the likely cause?
This is a common issue known as "solvent-shifting," which occurs when a compound dissolved in a high-concentration organic solvent stock (like DMSO) is introduced into an aqueous buffer where its solubility is significantly lower. This can lead to the compound "crashing out" or precipitating. Interactions with components in the cell culture media can also contribute to this phenomenon.
Q3: What is the recommended starting solvent for preparing an this compound stock solution?
For many poorly water-soluble compounds used in biological assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing concentrated stock solutions. If solubility in DMSO is limited, other organic solvents such as ethanol, methanol, or dimethylformamide (DMF) may be considered. It is crucial to use high-purity, anhydrous solvents to avoid introducing moisture that can affect compound stability and solubility.
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay without inducing cytotoxicity?
The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to minimize cytotoxic effects. Some robust cell lines may tolerate up to 1%, but it is imperative to perform a vehicle control experiment to determine the specific tolerance of your cell line.
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a step-by-step approach to resolving common solubility problems with this compound in your in vitro experiments.
Problem 1: this compound stock solution appears cloudy or contains visible particulates.
Possible Cause:
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Incomplete dissolution of the compound.
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Precipitation during storage, potentially due to temperature fluctuations or solvent hydration.
Troubleshooting Steps:
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Gentle Warming: Warm the vial in a 37°C water bath for a short period. This can help increase the solubility of the compound.
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Sonication: Use a bath sonicator to aid in the dissolution process.
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Prepare a Fresh Stock Solution: If the above steps do not resolve the issue, it is best to prepare a fresh stock solution, ensuring the compound is fully dissolved before storage.
Problem 2: this compound precipitates immediately upon dilution in aqueous media.
Possible Cause:
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The final concentration of this compound exceeds its solubility limit in the aqueous assay buffer.
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The percentage of the organic co-solvent in the final solution is too low to maintain solubility.
Troubleshooting Steps:
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Reduce the Final Concentration: The most direct approach is to lower the final working concentration of this compound in your assay.
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Increase Co-solvent Concentration: If your experimental design allows, you can slightly increase the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO). Always include a matching vehicle control in your experiment to account for any solvent effects.
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Serial Dilution Strategy: Instead of a single large dilution, perform serial dilutions of the stock solution in the organic solvent before adding it to the aqueous medium. This can sometimes help to avoid immediate precipitation.
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pH Adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous buffer may improve its solubility. This should be done cautiously, considering the potential impact on your experimental system.
Quantitative Data Summary
| Parameter | Value | Source |
| This compound A2aR Binding Affinity (Ki) | 2.2 nM | |
| This compound HDAC1 Inhibition (IC50) | 80.2 nM |
| Solvent | General Suitability for Poorly Soluble Compounds | Common Final Concentration in Cell-Based Assays | Potential Issues |
| DMSO | High | ≤ 0.5% | Cytotoxicity at higher concentrations, can influence cell differentiation. |
| Ethanol | Moderate | Variable, typically < 1% | Can have biological effects on cells. |
| DMF | Moderate | Less common, test for cytotoxicity | Potential for higher toxicity than DMSO. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution thoroughly for 1-2 minutes.
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If the compound is not fully dissolved, sonicate the tube in a bath sonicator for 5-10 minutes.
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As a final step, if necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
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Visually inspect the solution to ensure it is clear and free of any precipitate.
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Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol helps determine the apparent solubility of this compound in your specific assay buffer.
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Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
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Perform a serial dilution of the this compound stock solution in DMSO in a 96-well plate.
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In a separate 96-well plate, add your aqueous assay buffer (e.g., PBS or cell culture medium).
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Transfer a small, fixed volume (e.g., 1 µL) of each DMSO-compound dilution into the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be kept constant and relevant to your planned experiments (e.g., 0.5%).
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Mix the plate thoroughly and incubate at room temperature for a set period (e.g., 1-2 hours).
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Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in turbidity indicates precipitation.
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The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility under these conditions.
Visualizations
Caption: Dual mechanism of this compound targeting A2aR and HDAC1.
Caption: Workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: IHCH-3064 In Vivo Delivery
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the in vivo delivery of the investigational small molecule, IHCH-3064.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during your experiments.
Issue 1: Poor Solubility and Formulation Precipitation
Question: My this compound solution is cloudy, or the compound is precipitating out of solution upon preparation for injection. What should I do?
Answer: Poor aqueous solubility is a common challenge for hydrophobic small molecules like this compound.[1][2] This can lead to inaccurate dosing and low bioavailability. Consider the following troubleshooting steps:
Initial Checks:
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Purity and Integrity: Confirm the purity of your this compound lot. Impurities can affect solubility.
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Solvent Quality: Ensure the solvents and excipients used are of high purity and are not expired.
Formulation Optimization Strategies: [2]
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Co-solvent Systems: Try increasing the percentage of organic co-solvents such as DMSO or PEG300 in your vehicle. It is crucial to conduct preliminary vehicle toxicity studies to determine the maximum tolerated concentration of these solvents in your animal model.[2]
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pH Adjustment: Evaluate the pH-solubility profile of this compound. Adjusting the pH of the formulation buffer may enhance solubility if the compound has ionizable groups.
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Nanosuspensions: Creating a nanosuspension can improve the stability and dissolution rate of the compound in the vehicle.[3]
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Lipid-Based Formulations: For oral administration, lipid-based delivery systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubility and absorption.
Data Presentation: Recommended Starting Formulations for this compound
| Route of Administration | Formulation Vehicle | Maximum Recommended Concentration | Notes |
| Intravenous (IV) | 10% DMSO, 40% PEG300, 50% Saline | 5 mg/mL | Prepare fresh and administer slowly. Observe for any signs of precipitation upon dilution with saline. Filter the final solution through a 0.22 µm filter before injection. |
| Intraperitoneal (IP) | 5% DMSO, 95% Corn Oil | 10 mg/mL | Ensure a uniform suspension by vortexing before each injection. |
| Subcutaneous (SC) | 10% Solutol HS 15 in PBS | 15 mg/mL | This vehicle can enhance the solubility of hydrophobic compounds. Warm the vehicle slightly to decrease viscosity if needed. |
| Oral (PO) | 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water | 20 mg/mL | This creates a stable suspension for oral gavage. Ensure consistent particle size of this compound for uniform dosing. |
Issue 2: High Variability in Pharmacokinetic (PK) Data
Question: I am observing high variability in the plasma concentrations of this compound between animals in the same treatment group. What could be the cause?
Answer: High variability in PK data can obscure the true pharmacokinetic profile of a compound and make it difficult to establish a clear dose-response relationship. Several factors could contribute to this issue:
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Inconsistent Administration Technique: Improper or inconsistent administration, especially with oral gavage or intravenous injections, can lead to significant differences in the amount of drug delivered.
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Formulation Instability: If this compound is not uniformly suspended or fully dissolved in the vehicle, the actual dose administered to each animal can vary.
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Physiological Differences: Factors such as food intake, stress levels, and the health status of the animals can influence drug absorption and metabolism.
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Metabolic Differences: Interspecies and even intraspecies differences in drug-metabolizing enzymes can lead to variable clearance rates.
Experimental Protocol: Assessing Formulation Stability
Objective: To determine the stability of an this compound formulation over a typical experiment duration.
Methodology:
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Prepare the this compound formulation as you would for an in vivo experiment.
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Maintain the formulation under the same conditions (e.g., temperature, light exposure) as during the animal study.
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At various time points (e.g., 0, 1, 2, and 4 hours), take an aliquot of the formulation.
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Analyze the concentration of this compound in each aliquot using a validated analytical method (e.g., HPLC-UV).
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A decrease in concentration of more than 10% over the experiment's duration may indicate instability and the need for reformulation.
Issue 3: Lack of In Vivo Efficacy Despite In Vitro Potency
Question: this compound is potent in my in vitro assays, but I am not observing the expected therapeutic effect in vivo. What should I investigate?
Answer: A discrepancy between in vitro and in vivo results is a common challenge in drug development. This often points to issues with the drug's pharmacokinetic or pharmacodynamic properties in a complex biological system.
Mandatory Visualization: Troubleshooting Lack of In Vivo Efficacy
Possible Causes and Solutions:
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Poor Bioavailability: this compound may not be efficiently absorbed into the systemic circulation or may be rapidly metabolized (first-pass effect). Consider alternative routes of administration (e.g., IP or IV instead of oral) or reformulation to enhance absorption.
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Rapid Clearance: The compound may be quickly eliminated from the body, preventing it from reaching therapeutic concentrations at the target site for a sufficient duration. A detailed pharmacokinetic study is necessary to determine the drug's half-life.
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Insufficient Target Engagement: The administered dose might not be high enough to achieve the required concentration at the target tissue. A dose-response study is essential to establish the relationship between dose, exposure, and efficacy.
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Animal Model Suitability: The biological target of this compound may not be as critical in your chosen disease model as hypothesized.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for initial this compound studies?
For initial efficacy and pharmacokinetic studies, intravenous (IV) administration is often preferred as it ensures 100% bioavailability and provides a clear picture of the drug's distribution and clearance. However, if the intended clinical application is oral, it is crucial to also evaluate the oral route early in development.
Q2: Are there any known toxicities associated with this compound or its recommended vehicles?
As an investigational compound, the full toxicity profile of this compound is still under investigation. It is critical to conduct dose-ranging toxicity studies to determine the maximum tolerated dose (MTD). Vehicle-related toxicities are also a concern, especially with high concentrations of organic solvents like DMSO. Always include a vehicle-only control group in your experiments.
Experimental Protocol: Evaluating Local Tissue Reaction at Injection Site
Objective: To assess the local inflammatory response to a subcutaneously administered this compound formulation.
Methodology:
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Animal Groups: Assign animals to a control group (vehicle only) and a treatment group (this compound formulation).
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Administration: Administer the substance subcutaneously, carefully documenting the injection site, volume, and technique.
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Clinical Observation: Observe the animals at 1, 4, 24, and 48 hours post-injection. Score the injection site for signs of erythema (redness), edema (swelling), and eschar formation.
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Histopathology: At the end of the observation period, collect the injection site and surrounding tissue. Fix the tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate for inflammation, necrosis, and other pathological changes.
Q3: How can I confirm that the observed effects are due to the specific action of this compound and not off-target effects?
This is a critical question in pharmacological studies. Here are some strategies to increase confidence in your results:
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Use a Structurally Unrelated Inhibitor: If available, confirm your findings with a different compound that targets the same pathway but has a distinct chemical structure.
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Include a Negative Control Compound: Use a structurally similar but biologically inactive analog of this compound as a negative control.
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Genetic Models: The most definitive approach is to use a genetic model (e.g., knockout or knockdown of the target protein) in parallel with your pharmacological studies.
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Dose-Response Relationship: A clear and saturable dose-dependent effect is more likely to be target-mediated.
Mandatory Visualization: Hypothetical Signaling Pathway for this compound
References
Mitigating Off-Target Effects of IHCH-3064: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating potential off-target effects of IHCH-3064, a dual-acting inhibitor of the Adenosine A2A receptor (A2AR) and Histone Deacetylase 1 (HDAC1).
Troubleshooting Guide: Addressing Common Experimental Issues
This guide provides a structured approach to troubleshooting common issues that may arise during experiments with this compound, potentially due to off-target activities.
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Troubleshooting Steps |
| Unexpected Cell Toxicity or Reduced Viability at Effective Concentrations | Inhibition of other HDAC isoforms or off-target kinases crucial for cell survival. | 1. Perform a Dose-Response Analysis: Determine the minimal effective concentration to minimize off-target effects. 2. Conduct a Kinome-Wide Selectivity Screen: Identify unintended kinase targets. 3. Test Alternative Scaffolds: Compare results with other A2AR antagonists or HDACi with different chemical structures to see if the toxicity is target-related. |
| Inconsistent Phenotypic Readouts Across Experiments | Activation of compensatory signaling pathways or off-target effects on pathways unrelated to A2AR or HDAC1. | 1. Profile Key Signaling Pathways: Use western blotting to assess the phosphorylation status of key proteins in related pathways (e.g., other GPCR or epigenetic pathways). 2. Employ Orthogonal Assays: Validate key findings using different experimental methods (e.g., confirm phenotypic changes with gene expression analysis). |
| Observed Effects Do Not Correlate with A2AR or HDAC1 Inhibition | The observed phenotype is driven by an unknown off-target interaction. | 1. Perform a Target Deconvolution Study: Utilize techniques like chemical proteomics or cellular thermal shift assays (CETSA) to identify all cellular targets of this compound. 2. Conduct Rescue Experiments: Overexpress a drug-resistant mutant of the intended target (A2AR or HDAC1) to see if the phenotype is rescued. |
| Neurological or Behavioral Side Effects in in vivo Models (e.g., Dyskinesia, Insomnia) | Off-target activity on other adenosine receptor subtypes (e.g., A1) or other central nervous system targets.[1] | 1. Evaluate Expression of Adenosine Receptors: Confirm the expression profile of all adenosine receptor subtypes in the model system. 2. Compare with Selective A2AR Antagonists: Benchmark the in vivo effects against highly selective A2AR antagonists to differentiate on- and off-target neurological effects. |
| Unexpected Immunomodulatory Effects | Broad effects on immune cell function due to non-selective HDAC inhibition or engagement of other immune-related targets. | 1. Characterize Immune Cell Subsets: Perform detailed immunophenotyping to identify which cell populations are unexpectedly affected. 2. Cytokine Profiling: Measure a broad panel of cytokines to understand the global impact on immune signaling. |
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
A1: this compound is a dual-acting compound that potently targets the Adenosine A2A receptor (A2AR) with a Ki of 2.2 nM and selectively inhibits Histone Deacetylase 1 (HDAC1) with an IC50 of 80.2 nM.[2][3][4][5] It is being investigated as a tumor immunotherapeutic agent.
Q2: What are the potential off-target effects of this compound based on its target classes?
A2: While specific off-target data for this compound is not publicly available, potential off-target effects can be inferred from its target classes:
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A2AR Antagonism: Off-target effects may include interactions with other adenosine receptor subtypes (e.g., A1, A2B, A3), which could lead to cardiovascular or neurological side effects. For instance, antagonism of A1 receptors can cause diuresis and tachycardia. In some contexts, A2A receptor antagonists might worsen chronic inflammatory conditions. Common side effects observed with A2A antagonists in clinical use include dyskinesia, insomnia, hallucinations, and dizziness.
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HDAC1 Inhibition: HDAC inhibitors, particularly those that are not highly isoform-selective, can have significant off-target effects leading to toxicity. Pan-HDAC inhibitors are known to have broader cellular effects, and achieving isoform selectivity is a key strategy to minimize these off-target activities.
Q3: How can I experimentally determine the off-target profile of this compound in my system?
A3: Several experimental approaches can be used:
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Kinome Profiling: Screen this compound against a large panel of kinases to identify any unintended interactions.
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Proteome-wide Profiling: Techniques like Cellular Thermal Shift Assay (CETSA) or chemical proteomics can identify direct binding partners of this compound in an unbiased manner within a cellular context.
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Phenotypic Screening: Compare the cellular phenotype induced by this compound with the known consequences of A2AR and HDAC1 inhibition. Discrepancies may suggest off-target effects.
Q4: What computational tools can be used to predict potential off-target effects?
A4: Computational approaches such as molecular docking and pharmacophore modeling can be used to screen this compound against databases of known protein structures to predict potential off-target binding interactions.
Q5: What is the first step I should take if I suspect an off-target effect is impacting my results?
A5: The first and most critical step is to perform a careful dose-response analysis. By identifying the lowest effective concentration of this compound, you can often minimize off-target effects while still achieving the desired on-target activity.
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Screening
Objective: To determine the selectivity of this compound by screening it against a broad panel of kinases.
Methodology:
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Compound Preparation: Prepare a stock solution of this compound in DMSO. For a primary screen, a concentration of 1 µM is often used.
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Kinase Panel: Utilize a commercial kinase profiling service that offers a panel of several hundred human kinases.
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Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.
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Data Analysis: The results are usually provided as a percentage of inhibition for each kinase at the tested concentration. A common threshold for a significant off-target interaction is >50% inhibition. Follow-up with IC50 determination for any identified hits.
Protocol 2: Western Blotting for Downstream Pathway Analysis
Objective: To investigate if this compound unexpectedly modulates signaling pathways downstream of potential off-targets.
Methodology:
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Cell Treatment: Treat your cell line of interest with this compound at various concentrations and time points. Include a vehicle control (DMSO).
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Protein Extraction: Lyse the cells and quantify the total protein concentration.
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SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate with primary antibodies against phosphorylated and total proteins of interest (e.g., p-ERK/ERK, p-Akt/Akt, p-CREB/CREB).
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Wash and incubate with HRP-conjugated secondary antibodies.
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Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To identify the direct cellular targets of this compound by observing changes in protein thermal stability upon compound binding.
Methodology:
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Cell Treatment: Treat intact cells with this compound or a vehicle control.
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Heating: Heat the cell lysates to a range of temperatures.
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Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
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Protein Detection: Analyze the soluble fraction by western blotting for specific target candidates or by mass spectrometry for proteome-wide analysis.
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Data Analysis: Target proteins bound by this compound will exhibit increased thermal stability, resulting in a shift in their melting curve compared to the vehicle control.
Visualizations
Caption: On- and potential off-target pathways of this compound.
References
IHCH-3064 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of IHCH-3064, along with troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its integrity and activity. The recommended storage conditions are summarized in the table below.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 2 years[1] |
| In DMSO | 4°C | 2 weeks[1] |
| In DMSO | -80°C | 6 months[1] |
Q2: How should I handle this compound upon receiving it?
A2: For optimal performance, it is recommended to allow the product, in its sealed vial, to equilibrate to room temperature for at least one hour before opening and use.[1]
Q3: What is the recommended solvent for reconstituting this compound?
A3: DMSO is a commonly used solvent for reconstituting this compound.[1] For cell-based assays, ensure the final DMSO concentration is not toxic to the cells (typically below 0.5%).
Q4: How stable is this compound in biological media?
A4: The stability of this compound in mouse serum has been determined to have a half-life of 77.1 minutes.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
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Potential Cause 1: Compound Degradation.
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Troubleshooting:
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Ensure that this compound has been stored correctly according to the recommended conditions (see FAQ 1).
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Prepare fresh stock solutions in DMSO for each experiment. If using previously prepared stock solutions, ensure they have been stored appropriately and for no longer than the recommended duration.
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Avoid repeated freeze-thaw cycles of stock solutions. It is best practice to aliquot stock solutions into single-use vials.
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-
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Potential Cause 2: Suboptimal Compound Dissolution.
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Troubleshooting:
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Ensure this compound is fully dissolved in DMSO before further dilution into aqueous media. Gentle warming or vortexing may aid dissolution.
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Observe the solution for any precipitation after dilution into cell culture media. If precipitation occurs, consider adjusting the final concentration or the solvent composition.
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-
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Potential Cause 3: Variability in Experimental Conditions.
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Troubleshooting:
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Maintain consistent cell densities and passage numbers between experiments.
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Ensure uniform incubation times and conditions (temperature, CO2 levels).
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Use a consistent concentration of serum in the cell culture medium, as serum proteins can bind to small molecules and reduce their effective concentration.
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Issue 2: High background signal or off-target effects.
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Potential Cause 1: Compound Precipitation in Media.
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Troubleshooting:
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Visually inspect the culture media for any signs of compound precipitation after adding this compound.
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If precipitation is observed, consider lowering the final concentration or preparing the working solution in a different manner (e.g., further dilution steps).
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-
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Potential Cause 2: Non-specific Binding.
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Troubleshooting:
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Include appropriate vehicle controls (e.g., DMSO alone) in your experiments to account for any solvent-induced effects.
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Consider using blocking agents, such as BSA, in biochemical assays to reduce non-specific binding.
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Experimental Protocols
General Protocol for Preparing this compound Stock and Working Solutions:
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Equilibration: Allow the vial of powdered this compound to warm to room temperature for at least one hour before opening.
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Stock Solution Preparation:
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Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound powder in high-purity DMSO.
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Ensure the powder is completely dissolved by vortexing.
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Aliquoting and Storage:
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Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
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Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term storage (up to 2 weeks).
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Working Solution Preparation:
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On the day of the experiment, thaw an aliquot of the stock solution.
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Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer to the desired final concentrations.
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Ensure the final DMSO concentration in the assay is consistent across all conditions and remains at a non-toxic level (e.g., <0.5%).
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Visualizations
References
Technical Support Center: Interpreting Unexpected Results in IHCH-3064 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with IHCH-3064, a dual-action A2a receptor (A2aR) antagonist and histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the dual mechanism of action of this compound?
A1: this compound is a novel small molecule that functions as both an antagonist of the adenosine A2a receptor (A2aR) and an inhibitor of histone deacetylases (HDACs), particularly HDAC1. This dual activity is intended to combine the immunomodulatory effects of A2aR blockade with the epigenetic modifications induced by HDAC inhibition to achieve a synergistic anti-tumor effect.
Q2: What are the known binding affinities and inhibitory concentrations of this compound?
A2: this compound has a high binding affinity for the A2a receptor with a Ki of 2.2 nM and is a potent inhibitor of HDAC1 with an IC50 of 80.2 nM. These values are crucial for designing experiments and interpreting results.
Q3: What are the expected outcomes of this compound treatment in cancer cell lines?
A3: Generally, this compound is expected to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cell lines. The A2aR antagonist activity can counteract the immunosuppressive effects of adenosine in the tumor microenvironment, while HDAC inhibition leads to changes in gene expression that can halt cell growth and trigger cell death.
Q4: Are there any known off-target effects of HDAC inhibitors that I should be aware of?
A4: Yes, some HDAC inhibitors have been shown to have off-target effects. For instance, certain hydroxamate-based HDAC inhibitors can also inhibit metallo-β-lactamase domain-containing protein 2 (MBLAC2), which could lead to unexpected cellular phenotypes. While specific off-target effects of this compound have not been extensively characterized, it is a possibility to consider when interpreting anomalous data.
Troubleshooting Guides for Unexpected Results
Scenario 1: Weaker Than Expected Anti-proliferative Effect in a Cell Viability Assay
You've treated your cancer cell line with this compound and observe a higher IC50 value than anticipated, or a generally weaker-than-expected reduction in cell viability.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Rationale |
| Low A2aR or HDAC1 Expression in the Cell Line | 1. Perform Western blot or qPCR to quantify A2aR and HDAC1 protein and mRNA levels in your cell line. 2. Compare the expression levels to cell lines known to be sensitive to this compound. | The efficacy of a targeted drug is dependent on the presence of its targets. Low expression of either A2aR or HDAC1 will diminish the drug's effect. |
| High Levels of Endogenous Adenosine | 1. Measure the concentration of adenosine in your cell culture supernatant using an ELISA kit or LC-MS. 2. If high, consider using a co-treatment with adenosine deaminase to degrade extracellular adenosine. | High concentrations of the A2aR agonist adenosine can outcompete the antagonist this compound, reducing its effectiveness. |
| Cell Line Resistance Mechanisms | 1. Investigate potential resistance pathways, such as the expression of drug efflux pumps (e.g., P-glycoprotein). 2. Consider combination therapies to overcome resistance. | Cancer cells can develop various mechanisms to resist the effects of therapeutic agents. |
| Assay Artifacts | 1. Ensure that the chosen cell viability assay (e.g., MTT, MTS, CellTiter-Glo) is not affected by the chemical properties of this compound. 2. Run a control with the drug in cell-free media to check for direct interference with the assay reagents. | Some compounds can directly react with assay components, leading to inaccurate readings. |
Quantitative Data Summary: Published IC50 Values for HDAC Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Vorinostat (SAHA) | HCT116 | 0.67 |
| Resveratrol | HCT116 | 2.66 |
| Nafamostat | HCT116 | 0.07 |
| Camostat | HCT116 | 0.60 |
Note: This table provides a reference for the range of potencies of different HDAC inhibitors. Your results with this compound should be interpreted in the context of its specific chemical structure and dual activity.
Scenario 2: No Significant Increase in Apoptosis Despite Reduced Cell Viability
Your cell viability assays show a decrease in cell numbers, but subsequent apoptosis assays (e.g., Annexin V/PI staining, caspase activity) do not show a corresponding increase in apoptotic cells.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Rationale |
| Induction of Cell Cycle Arrest or Senescence | 1. Perform cell cycle analysis by flow cytometry (e.g., propidium iodide staining). 2. Assay for markers of senescence, such as β-galactosidase staining. | HDAC inhibitors are known to induce cell cycle arrest at G1 or G2/M phases, which would reduce cell numbers without immediate apoptosis. |
| Activation of Autophagy | 1. Perform Western blot for autophagy markers like LC3-II. 2. Use transmission electron microscopy to look for autophagosomes. | Autophagy can be a survival mechanism or a form of non-apoptotic cell death induced by cellular stress. |
| Timing of Apoptosis Assay | 1. Perform a time-course experiment for your apoptosis assay. | The peak of apoptosis may occur at a different time point than when you are measuring. |
| Assay Sensitivity | 1. Ensure your apoptosis assay is sensitive enough to detect the expected level of cell death. 2. Consider using a more sensitive method or a combination of different apoptosis assays. | Different apoptosis assays have varying sensitivities and measure different aspects of the apoptotic process. |
Scenario 3: Inconsistent Results in Western Blots for Histone Acetylation
You are trying to confirm the HDAC inhibitory activity of this compound by Western blotting for acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4), but the results are variable or show no clear dose-dependent increase.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Antibody or Protocol | 1. Ensure you are using a validated antibody for the specific acetylation mark you are probing. 2. Optimize your Western blot protocol, including lysis buffer composition, antibody concentrations, and incubation times. | Western blotting for histone modifications can be technically challenging and requires careful optimization. |
| Rapid Deacetylation After Lysis | 1. Include a potent HDAC inhibitor (e.g., Trichostatin A, Sodium Butyrate) in your lysis buffer. | Cellular deacetylases can remain active after cell lysis and remove the acetylation marks you are trying to detect. |
| Cellular Context and Specificity | 1. Consider that this compound may have selectivity for specific HDACs, leading to changes in acetylation on a subset of histones or non-histone proteins. 2. Profile a broader range of acetylation marks or consider using mass spectrometry for a more comprehensive analysis. | The effects of HDAC inhibitors can be highly context-dependent. |
| Drug Stability | 1. Ensure the stability of your this compound stock solution and working dilutions. | Degradation of the compound will lead to a loss of activity. |
Experimental Protocols
Cell Viability Assay (MTS-based)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
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Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
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MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
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Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
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Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Histone Acetylation
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Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as an HDAC inhibitor (e.g., 1 µM TSA).
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
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SDS-PAGE: Separate the proteins on a 15% polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody against the acetylated histone of interest (e.g., anti-Acetyl-Histone H3) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3 or β-actin).
Mandatory Visualizations
Caption: Dual signaling pathways of this compound.
Caption: General experimental workflow for this compound.
Refinement of IHCH-3064 treatment schedules in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing IHCH-3064 in animal models. The information is tailored for scientists and drug development professionals to refine treatment schedules and address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual-acting compound that functions as both an Adenosine A2a Receptor (A2aR) antagonist and a Histone Deacetylase (HDAC) inhibitor.[1] This dual mechanism is designed to enhance anti-tumor immune responses. Adenosine in the tumor microenvironment suppresses the immune system by activating A2aR, and this compound blocks this immunosuppressive signal.[1] HDAC inhibitors can increase the immunogenicity of cancer cells and have other anti-proliferative effects.[2][3]
Q2: In which animal model has this compound shown efficacy?
A2: this compound has demonstrated significant efficacy in a mouse MC38 colon adenocarcinoma tumor model.[1]
Q3: What is the reported effective dose and administration route for this compound in the MC38 mouse model?
A3: Intraperitoneal (i.p.) administration of this compound at a dose of 60 mg/kg, twice daily (bid), resulted in a tumor growth inhibition rate of 95.3% in the MC38 mouse model.
Q4: What are the key in vitro potency values for this compound?
A4: this compound exhibits a potent binding affinity to A2aR with a Ki of 2.2 nM and selective inhibition of HDAC1 with an IC50 of 80.2 nM.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Target/System | Source |
| A2aR Binding Affinity (Ki) | 2.2 nM | Adenosine A2a Receptor | |
| HDAC1 Inhibition (IC50) | 80.2 nM | Histone Deacetylase 1 | |
| In Vivo Efficacy | 95.3% TGI | Mouse MC38 Tumor Model | |
| In Vivo Dosing | 60 mg/kg, bid, i.p. | Mouse MC38 Tumor Model |
Experimental Protocols
Detailed Methodology for In Vivo Efficacy Study in MC38 Mouse Model
This protocol is a representative example based on the published data for this compound and standard practices for this type of study.
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Animal Model:
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Species: Mouse
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Strain: C57BL/6 (syngeneic for MC38 cells)
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Age: 6-8 weeks
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Sex: Female or Male (should be consistent within a study)
-
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Tumor Cell Implantation:
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Cell Line: MC38 (mouse colon adenocarcinoma)
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Cell Preparation: Culture MC38 cells in appropriate media. On the day of implantation, harvest cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.
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Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
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Treatment Schedule:
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Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
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Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
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Drug Formulation: Prepare this compound for intraperitoneal injection. A common vehicle for similar compounds is a mixture of DMSO, PEG300, Tween 80, and saline. The final concentration of DMSO should be kept low to minimize toxicity.
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Administration: Administer this compound at a dose of 60 mg/kg via intraperitoneal injection twice daily. The vehicle control group should receive an equivalent volume of the vehicle solution.
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Duration: Continue treatment for a predefined period (e.g., 14-21 days) or until the tumors in the control group reach a predetermined endpoint.
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-
Endpoint and Data Analysis:
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Primary Endpoint: Tumor growth inhibition (%TGI). This is calculated at the end of the study by comparing the average tumor volume of the treated group to the control group.
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Secondary Endpoints: Body weight changes (as a measure of toxicity), clinical observations, and overall survival.
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Statistical Analysis: Use appropriate statistical methods (e.g., t-test or ANOVA) to compare the treatment and control groups.
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Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation | Poor solubility of the compound. | Ensure the vehicle components are added in the correct order. First, dissolve this compound in a small amount of DMSO, then add other co-solvents like PEG300 and Tween 80 before finally adding the aqueous component (saline) dropwise while vortexing. Gently warming the solution may aid dissolution. Prepare the formulation fresh before each use. |
| Injection site reactions (e.g., swelling, inflammation) | Irritation from the drug or vehicle. | Reduce the concentration of organic solvents like DMSO in the formulation if possible. Increase the injection volume to dilute the irritant, staying within the acceptable limits for the animal's size. Administer the injection slowly. |
| Significant animal weight loss (>15-20%) or signs of toxicity (lethargy, ruffled fur) | The dose of this compound may be too high (exceeding the Maximum Tolerated Dose - MTD). | Reduce the dose of this compound by 25-50% and monitor the animals closely. Consider modifying the dosing schedule to an intermittent one (e.g., every other day) to allow for recovery between treatments. |
| High variability in tumor growth within groups | Inconsistent tumor cell implantation, or inherent biological variability. | Ensure a consistent number of viable tumor cells are injected into the same location for each animal. Increase the number of animals per group to improve statistical power. |
| Lack of expected anti-tumor efficacy | Suboptimal dosing schedule or administration route. Issues with drug formulation leading to poor bioavailability. The tumor model may not be sensitive to the mechanism of action. | Re-evaluate the dosing regimen; consider dose escalation studies to determine the optimal dose. Confirm the stability and solubility of the drug in the chosen vehicle. Ensure the chosen tumor model expresses the targets of this compound. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dual mechanism of action of this compound.
Caption: In vivo experimental workflow for this compound.
References
- 1. Structure-Based Design of Dual-Acting Compounds Targeting Adenosine A2A Receptor and Histone Deacetylase as Novel Tumor Immunotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
Addressing resistance to IHCH-3064 in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing resistance to the novel anti-cancer agent IHCH-3064.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a highly selective, ATP-competitive inhibitor of the novel serine/threonine kinase, Cancer-Associated Kinase 1 (CAK1). In sensitive cancer cells, this compound binding to CAK1 prevents the phosphorylation of its downstream effector, Proliferation-Associated Protein 1 (PAP1), leading to cell cycle arrest at the G1/S transition and subsequent apoptosis.
Q2: My cancer cell line, which was initially sensitive to this compound, now shows reduced responsiveness. What are the potential reasons?
A2: Acquired resistance to this compound can arise from several molecular mechanisms. The most commonly observed include:
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Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) and ABCC1 (MRP1), can actively pump this compound out of the cell, reducing its intracellular concentration.
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Activation of bypass signaling pathways: Cancer cells may activate alternative signaling pathways to compensate for the inhibition of the CAK1-PAP1 axis. A common bypass mechanism is the activation of the PI3K/AKT/mTOR pathway.
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Target alteration: Mutations in the CAK1 gene that alter the drug-binding site can prevent this compound from effectively inhibiting the kinase.
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Enrichment of a cancer stem cell (CSC) population: A subpopulation of cells with stem-like properties, which are often inherently resistant to therapy, may be selected for during treatment.
Q3: How can I determine if my resistant cells are overexpressing efflux pumps?
A3: You can assess the expression of efflux pumps at both the mRNA and protein levels. Quantitative real-time PCR (qPCR) can be used to measure the transcript levels of genes like ABCB1 and ABCC1. Western blotting can be used to quantify the protein expression of these transporters. Additionally, a functional assay using a fluorescent substrate of these pumps (e.g., Rhodamine 123 for ABCB1) in the presence and absence of a known inhibitor (e.g., verapamil) can confirm increased efflux activity.
Q4: What is the recommended starting concentration for this compound in cell viability assays?
A4: For initial experiments with a new cell line, we recommend a dose-response experiment starting from 1 nM to 10 µM. For sensitive cell lines, the IC50 value is typically in the low nanomolar range.
Troubleshooting Guide
Issue 1: Increased IC50 of this compound in our long-term treated cell line.
Our lab has been treating the HT-1080 fibrosarcoma cell line with this compound for several months. We have observed a significant increase in the IC50 value, indicating acquired resistance. How can we investigate the mechanism?
Possible Cause and Solution:
This is a classic case of acquired resistance. We recommend a stepwise approach to elucidate the underlying mechanism.
Step 1: Confirm the Resistant Phenotype
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Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to accurately determine the fold-change in IC50 between the parental (sensitive) and the resistant cell lines.
Step 2: Investigate Common Resistance Mechanisms
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Efflux Pump Upregulation:
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Experiment: Perform qPCR and Western blotting for ABCB1 and ABCC1.
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Expected Outcome: Increased mRNA and protein levels of these transporters in the resistant cell line compared to the parental line.
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Bypass Pathway Activation:
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Experiment: Perform Western blotting for key proteins in the PI3K/AKT/mTOR pathway, such as phosphorylated AKT (p-AKT) and phosphorylated S6 ribosomal protein (p-S6).
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Expected Outcome: Elevated levels of p-AKT and p-S6 in the resistant cells, both at baseline and in the presence of this compound, compared to the sensitive cells.
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Step 3: Analyze for Target Alteration
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Experiment: Sequence the CAK1 gene in both parental and resistant cell lines to identify potential mutations in the kinase domain.
The following table summarizes hypothetical data from such an investigation:
| Parameter | HT-1080 (Parental) | HT-1080-IHR (this compound Resistant) |
| This compound IC50 | 15 nM | 850 nM |
| ABCB1 mRNA Fold Change | 1.0 | 25.4 |
| p-AKT (Ser473) Level | Low | High |
| CAK1 Gene Status | Wild-Type | Wild-Type |
Issue 2: My Western blot for phosphorylated PAP1 (p-PAP1) shows no decrease in signal after this compound treatment in a cell line that is resistant.
We are treating a resistant cell line with this compound, but unlike in the sensitive parental line, we do not see a reduction in the phosphorylation of PAP1, the direct downstream target of CAK1. What could be the reason?
Possible Cause and Solution:
This observation suggests two primary possibilities: either the drug is not reaching its target, or the target itself has been altered.
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Possibility A: Reduced Intracellular Drug Concentration
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Explanation: This is likely due to the upregulation of efflux pumps as described in Issue 1. If this compound is being actively removed from the cell, it cannot reach a high enough concentration to inhibit CAK1 effectively.
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Troubleshooting Step: To test this, co-treat the resistant cells with this compound and a known inhibitor of ABC transporters, such as verapamil or cyclosporin A. If the resistance is due to efflux pump activity, the co-treatment should restore the sensitivity to this compound and you should observe a decrease in p-PAP1 levels.
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Possibility B: Target Alteration
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Explanation: A mutation in the ATP-binding pocket of CAK1 could prevent this compound from binding, rendering the kinase constitutively active even in the presence of the drug.
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Troubleshooting Step: As mentioned previously, sequence the CAK1 gene from the resistant cells to check for mutations.
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Experimental Protocols
1. Cell Viability Assay (MTT Assay)
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Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
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Prepare serial dilutions of this compound in culture medium.
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Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
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Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
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Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
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Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the IC50 value by plotting the percentage of cell viability versus the log of the drug concentration.
2. Western Blotting for Protein Expression
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a BCA assay.
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Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies (e.g., anti-ABCB1, anti-p-AKT, anti-AKT, anti-p-PAP1, anti-PAP1, anti-Actin) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again three times with TBST.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Quantitative Real-Time PCR (qPCR)
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Isolate total RNA from cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
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Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
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Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for the target genes (ABCB1, ABCC1) and a housekeeping gene (e.g., GAPDH).
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Run the qPCR on a real-time PCR system.
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Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizations
Caption: Proposed signaling pathway of this compound action.
Caption: Activation of a bypass signaling pathway as a resistance mechanism.
Caption: Workflow for investigating this compound resistance.
Technical Support Center: Improving the Bioavailability of IHCH-3064 for Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of the dual A2aR antagonist and HDAC inhibitor, IHCH-3064.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo and in vitro experiments aimed at evaluating and enhancing the bioavailability of this compound.
Issue 1: Low Oral Bioavailability in Preclinical Models
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Question: Our in vivo studies with this compound in rodents show very low and variable plasma concentrations after oral administration. What are the likely causes and how can we improve this?
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Answer: Low oral bioavailability for a research compound like this compound is often multifactorial. The primary suspects are poor aqueous solubility and/or low intestinal permeability. Extensive first-pass metabolism in the gut wall or liver can also significantly reduce the amount of drug reaching systemic circulation.[1][2] To address this, a systematic approach is recommended:
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Characterize Physicochemical Properties: If not already known, determine the aqueous solubility of this compound at different pH values, its pKa, and its lipophilicity (LogP). This data is fundamental to selecting an appropriate formulation strategy.
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Formulation Optimization: The most common reason for low bioavailability of orally administered compounds is poor dissolution in the gastrointestinal tract.[1] Consider the following formulation strategies:
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can enhance absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[1][3]
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Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can improve its dissolution rate and extent.
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Nanosuspensions: Reducing the particle size of the compound to the nanoscale increases the surface area for dissolution.
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Permeability Assessment: Conduct an in vitro Caco-2 permeability assay to determine if poor membrane transport is a contributing factor.
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Evaluate First-Pass Metabolism: If permeability is high but oral bioavailability remains low, investigate the potential for significant first-pass metabolism.
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Issue 2: High Variability in In Vivo Experimental Results
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Question: We are observing significant inter-animal variability in the plasma concentrations of this compound in our pharmacokinetic studies. What could be the cause, and how can we minimize this?
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Answer: High variability is a common challenge with poorly soluble compounds. Several factors can contribute to this:
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Inconsistent Dissolution: If the compound does not dissolve uniformly in the gastrointestinal tract, its absorption will be erratic.
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Food Effects: The presence or absence of food can significantly impact the gastrointestinal environment, affecting drug dissolution and absorption.
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Gastrointestinal Motility: Differences in the rate at which substances move through the GI tract of individual animals can alter the available time for dissolution and absorption.
To mitigate this variability:
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Standardize Experimental Conditions: Ensure consistent fasting periods for all animals before dosing or provide a standardized diet.
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Optimize Formulation: Employing formulations that improve solubility, such as lipid-based systems or solid dispersions, can reduce the dependency of absorption on physiological variables.
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Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.
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Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take when poor solubility of this compound is suspected?
A1: The first step is to quantify the solubility of this compound in various physiologically relevant media. This includes buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate gastric and intestinal fluids) and biorelevant media containing bile salts and phospholipids (e.g., FaSSIF and FeSSIF). This data will guide the selection of an appropriate solubilization strategy.
Q2: Which formulation strategy is best for improving the bioavailability of a poorly soluble compound like this compound?
A2: The optimal strategy depends on the specific physicochemical properties of this compound.
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For highly lipophilic compounds, lipid-based formulations are often a good starting point.
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If the compound has a high melting point and is prone to crystallization, an amorphous solid dispersion may be more suitable.
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Particle size reduction through micronization or nanosuspension is a broadly applicable technique that can increase the dissolution rate.
A screening of several formulation approaches is often necessary to identify the most effective one.
Q3: How can I assess the intestinal permeability of this compound?
A3: The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal permeability. This assay uses a monolayer of Caco-2 cells, which are derived from human colon adenocarcinoma and differentiate to form a barrier with characteristics similar to the intestinal epithelium. The rate at which this compound crosses this monolayer can provide an estimate of its in vivo absorption potential.
Q4: What does an efflux ratio greater than 2 in a Caco-2 assay for this compound indicate?
A4: An efflux ratio (the ratio of permeability in the basolateral-to-apical direction to the apical-to-basolateral direction) greater than 2 suggests that this compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters actively pump the compound out of the intestinal cells and back into the gut lumen, which can limit its absorption and reduce bioavailability.
Data Presentation
Table 1: Solubility Profile of this compound
| Medium | pH | Temperature (°C) | Solubility (µg/mL) |
| Deionized Water | 7.0 | 25 | [Enter Data] |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | [Enter Data] |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 37 | [Enter Data] |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 37 | [Enter Data] |
Table 2: Caco-2 Permeability Assay Results for this compound
| Parameter | Value | Classification |
| Apparent Permeability (Papp) (A→B) (x 10⁻⁶ cm/s) | [Enter Data] | [e.g., Low, Moderate, High] |
| Apparent Permeability (Papp) (B→A) (x 10⁻⁶ cm/s) | [Enter Data] | [e.g., Low, Moderate, High] |
| Efflux Ratio (Papp B→A / Papp A→B) | [Enter Data] | [Indicates potential for active efflux if >2] |
Table 3: Pharmacokinetic Parameters of this compound in Rodents (Example)
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | [Dose] | Oral | [Data] | [Data] | [Data] | [Data] |
| Lipid-Based Formulation | [Dose] | Oral | [Data] | [Data] | [Data] | [Data] |
| Nanosuspension | [Dose] | Oral | [Data] | [Data] | [Data] | [Data] |
| Solution | [Dose] | IV | [Data] | [Data] | [Data] | 100 |
Experimental Protocols
1. In Vitro Dissolution Testing
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Objective: To determine the rate and extent of this compound dissolution from a given formulation in a simulated gastrointestinal fluid.
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Apparatus: USP Apparatus 2 (Paddle Apparatus).
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Methodology:
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Prepare the dissolution medium (e.g., 900 mL of Simulated Gastric Fluid or FaSSIF) and maintain it at 37 ± 0.5 °C.
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Place a single dose of the this compound formulation into each dissolution vessel.
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Begin stirring at a specified rate (e.g., 50 rpm).
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At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the dissolution medium.
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Replace the withdrawn volume with fresh, pre-warmed medium.
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Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
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Plot the percentage of drug dissolved against time to generate a dissolution profile.
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2. Caco-2 Permeability Assay
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Objective: To assess the intestinal permeability of this compound and identify potential efflux transporter interactions.
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Methodology:
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Culture Caco-2 cells on semipermeable filter supports in a transwell plate system for approximately 21 days to allow for differentiation and monolayer formation.
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Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
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For apical-to-basolateral (A→B) permeability, add this compound (typically at a concentration of 10 µM) to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.
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For basolateral-to-apical (B→A) permeability, add this compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
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Incubate the plates at 37 °C with gentle shaking.
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At specified time points (e.g., 2 hours), collect samples from the receiver chamber.
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Analyze the concentration of this compound in the donor and receiver samples by LC-MS/MS.
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Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
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3. In Vivo Pharmacokinetic Study in Rodents
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Objective: To determine the plasma concentration-time profile, bioavailability, and other pharmacokinetic parameters of this compound following administration of different formulations.
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Methodology:
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Acclimatize the animals (e.g., male Sprague-Dawley rats) to the experimental conditions.
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Fast the animals overnight with free access to water.
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Administer the this compound formulation via oral gavage. For intravenous administration, administer a solution via a cannulated vein.
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Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
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Process the blood samples to obtain plasma.
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Analyze the plasma samples for this compound concentration using a validated bioanalytical method (e.g., LC-MS/MS).
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Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability using appropriate software.
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Visualizations
Caption: Experimental workflow for addressing low oral bioavailability.
Caption: Caco-2 permeability assay workflow.
Caption: Logical relationships in bioavailability enhancement.
References
Validation & Comparative
A Comparative Analysis of IHCH-3064 and Other A2a Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of IHCH-3064 with other notable adenosine A2a receptor (A2aR) antagonists: preladenant, istradefylline, and tozadenant. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds based on available experimental data.
Introduction to A2aR Antagonism
The adenosine A2a receptor is a G-protein coupled receptor that plays a crucial role in various physiological processes, including neurotransmission, inflammation, and immune responses. Antagonism of the A2aR has emerged as a promising therapeutic strategy for a range of disorders, most notably Parkinson's disease and, more recently, in the field of immuno-oncology. By blocking the binding of endogenous adenosine to the A2aR, these antagonists can modulate downstream signaling pathways, leading to therapeutic effects.
Compound Overview
This compound is a novel dual-acting compound that functions as both a potent A2aR antagonist and a histone deacetylase (HDAC) inhibitor.[1][2][3] This dual mechanism of action is being explored for its potential synergistic effects in cancer immunotherapy.
Preladenant is a highly potent and selective A2aR antagonist that was investigated for the treatment of Parkinson's disease.[4][5] However, its clinical development was discontinued during Phase III trials.
Istradefylline is a selective A2aR antagonist that has received regulatory approval for the treatment of Parkinson's disease, marking a significant milestone for this class of drugs.
Tozadenant is another A2aR antagonist that was in late-stage clinical development for Parkinson's disease. Its development was halted due to safety concerns that emerged during Phase III trials, specifically the occurrence of agranulocytosis and sepsis.
Quantitative Comparison of In Vitro Pharmacology
The following tables summarize the available quantitative data for each compound, allowing for a direct comparison of their binding affinities and selectivity profiles.
Table 1: A2a Receptor Binding Affinity
| Compound | Target | Ki (nM) |
| This compound | Human A2aR | 2.2 |
| Preladenant | Human A2aR | 1.1 |
| Istradefylline | Human A2aR | 2.2 |
| Tozadenant | Human A2aR | Not Publicly Available |
Table 2: Adenosine Receptor Subtype Selectivity
| Compound | A1R Ki (nM) | A2bR Ki (nM) | A3R Ki (nM) | Selectivity (A1/A2a) |
| This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| Preladenant | >1400 | Not Publicly Available | Not Publicly Available | >1340-fold |
| Istradefylline | 220 | Lower affinity than A2aR | Lower affinity than A2aR | ~100-fold |
| Tozadenant | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available |
Table 3: Other Relevant In Vitro Activity
| Compound | Target | IC50 (nM) |
| This compound | HDAC1 | 80.2 |
In Vivo Efficacy
This compound has demonstrated significant antitumor activity in a mouse model. Intraperitoneal administration of this compound inhibited the growth of MC38 tumors in mice.
Preladenant , prior to its discontinuation, showed promising results in preclinical models of Parkinson's disease.
Istradefylline has been shown to be effective in reducing "off" time in patients with Parkinson's disease who are on levodopa therapy.
Tozadenant also showed efficacy in reducing "off" time in Parkinson's disease patients in Phase II trials before its discontinuation.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
References
- 1. Adenosine A2A receptor antagonists in Parkinson's disease: progress in clinical trials from the newly approved istradefylline to drugs in early development and those already discontinued - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tozadenant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Tozadenant - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide: IHCH-3064 Versus Selective HDAC Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic cancer therapy is continually evolving, with a significant focus on the development of histone deacetylase (HDAC) inhibitors. These agents modulate gene expression by interfering with the deacetylation of histones and other non-histone proteins, leading to anti-tumor effects. While pan-HDAC inhibitors have shown clinical efficacy, their broad activity can lead to off-target effects. This has spurred the development of selective HDAC inhibitors with the aim of improving therapeutic windows.
This guide provides a detailed comparison of IHCH-3064, a novel dual-acting inhibitor, with established selective HDAC inhibitors in the context of oncology research. We present a comprehensive analysis of their performance, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their drug development programs.
Executive Summary
This compound distinguishes itself from traditional selective HDAC inhibitors by its unique dual mechanism of action. It not only selectively inhibits HDAC1 but also potently antagonizes the Adenosine A2A Receptor (A2AR).[1][2] This dual functionality presents a multi-pronged approach to cancer therapy by directly targeting epigenetic regulation within tumor cells and concurrently modulating the immunosuppressive tumor microenvironment. In preclinical models, this compound has demonstrated remarkable single-agent anti-tumor activity.[2]
Performance Comparison: this compound vs. Selective HDAC Inhibitors
The following tables summarize the quantitative data for this compound and other prominent selective HDAC inhibitors, including Entinostat (Class I), Mocetinostat (Class I/IV), and Ricolinostat (Class IIb).
In Vitro Inhibitory Activity
| Compound | Target(s) | IC50 / Ki (nM) | Selectivity Profile | Reference(s) |
| This compound | HDAC1 | IC50: 80.2 | Selective for HDAC1 | [1][2] |
| A2AR | Ki: 2.2 | Potent A2AR antagonist | ||
| Entinostat | HDAC1 | IC50: 243 | Class I selective (HDAC1, 2, 3) | |
| HDAC2 | IC50: 453 | |||
| HDAC3 | IC50: 248 | |||
| Mocetinostat | HDAC1 | IC50: 150 | Class I and IV selective (HDAC1, 2, 3, 11) | |
| HDAC2 | IC50: 290 | |||
| HDAC3 | IC50: 1660 | |||
| HDAC11 | IC50: 590 | |||
| Ricolinostat | HDAC6 | IC50: 5 | Highly selective for HDAC6 (Class IIb) |
In Vivo Anti-Tumor Efficacy
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |
| This compound | Mouse MC38 Colon Adenocarcinoma | 60 mg/kg, i.p., bid | 95.3% | |
| Entinostat | Human Ewing Sarcoma Xenograft | Not specified | 97.4% reduction in tumor burden | |
| Triple-Negative Breast Cancer Xenograft | 2.5 mg/kg/day | Significant reduction in tumor formation | ||
| Mocetinostat | Pancreatic Cancer Xenograft | Not specified | Synergistic inhibition with gemcitabine | |
| Ricolinostat | Murine Melanoma Model | Dose-dependent | Significant dose-dependent inhibition |
Signaling Pathways and Mechanisms of Action
This compound: A Dual-Pronged Attack on Cancer
This compound's unique dual-inhibitory function allows it to exert anti-tumor effects through two distinct but potentially synergistic pathways.
Selective HDAC Inhibitors: Epigenetic Reprogramming
Selective HDAC inhibitors primarily function by inhibiting specific HDAC isoforms, leading to the accumulation of acetylated histones and subsequent changes in gene expression that promote cell cycle arrest, differentiation, and apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
HDAC Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the inhibitory activity of compounds against specific HDAC isoforms.
Protocol Steps:
-
Reagent Preparation: Prepare solutions of the HDAC enzyme, a fluorogenic acetylated peptide substrate, assay buffer, the test compound at various concentrations, and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Reaction Setup: In a 96-well microplate, add the assay buffer, diluted HDAC enzyme, and the test compound or control.
-
Enzyme Reaction: Initiate the reaction by adding the fluorogenic substrate to all wells. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Signal Development: Stop the reaction and generate the fluorescent signal by adding a developer solution.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control and determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or a selective HDAC inhibitor) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blotting for Histone Acetylation
This technique is used to detect changes in the acetylation status of histone proteins following treatment with HDAC inhibitors.
Protocol Steps:
-
Cell Lysis and Protein Extraction: Treat cells with the HDAC inhibitor. Lyse the cells and extract total protein or nuclear fractions.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or H4) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3 or β-actin).
In Vivo Tumor Xenograft Model
This protocol outlines the general procedure for establishing and utilizing a tumor xenograft model to evaluate the in vivo efficacy of anti-cancer compounds.
Protocol Steps:
-
Cell Culture and Preparation: Culture the desired cancer cell line under sterile conditions. Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject the prepared cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure the tumor volume using calipers.
-
Treatment: Once the tumors reach a specified size, randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) and vehicle control according to the desired dosing schedule (e.g., intraperitoneal injection, oral gavage).
-
Efficacy Evaluation: Continue to monitor tumor growth and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or western blotting).
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control group.
Conclusion
This compound represents a promising and innovative approach in the field of epigenetic cancer therapy. Its dual-targeting strategy of HDAC1 and A2AR provides a compelling rationale for its potent anti-tumor activity observed in preclinical models. By simultaneously targeting the epigenetic landscape of tumor cells and the immunosuppressive tumor microenvironment, this compound may offer a more comprehensive and effective therapeutic strategy compared to traditional selective HDAC inhibitors. The data and protocols presented in this guide are intended to provide a valuable resource for the scientific community to further investigate and compare the therapeutic potential of this compound and other selective HDAC inhibitors in oncology.
References
Efficacy of IHCH-3064: A Comparative Analysis Against Combination Therapies in Oncology
For Immediate Release
A novel dual-action inhibitor, IHCH-3064, has demonstrated significant preclinical antitumor activity, prompting a comparative analysis against established combination therapies. This guide provides an objective overview of this compound's performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
This compound is a first-in-class small molecule that concurrently antagonizes the Adenosine A2a receptor (A2aR) and inhibits histone deacetylase (HDAC). This dual mechanism is designed to counteract the immunosuppressive tumor microenvironment and induce cell cycle arrest and apoptosis in cancer cells. Adenosine, often abundant in the tumor microenvironment, suppresses the activity of immune effector cells by binding to A2aR. Histone deacetylases are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.
Quantitative Data Summary
The following tables summarize the preclinical efficacy of this compound as a monotherapy and compare it with representative data from preclinical studies of relevant combination therapies. It is critical to note that no direct head-to-head clinical or preclinical studies comparing this compound with combination therapies have been identified. This comparison is therefore based on an indirect analysis of data from separate studies.
Table 1: Preclinical Efficacy of this compound Monotherapy
| Compound | Cancer Model | Dosing Regimen | Efficacy | Reference |
| This compound | Mouse MC38 Colon Adenocarcinoma | 60 mg/kg, intraperitoneal, twice daily | 95.3% Tumor Growth Inhibition | [1] |
Table 2: Representative Preclinical Efficacy of Combination Therapies
| Combination Therapy | Cancer Model | Dosing Regimen | Efficacy | Reference |
| A2aR Antagonist (CPI-444) + anti-PD-L1 | Mouse MC38 Colon Adenocarcinoma | CPI-444: 100 mg/kg, oral, twice daily; anti-PD-L1: 200 µg, intraperitoneal | Tumor stabilization or elimination in 50% of mice | [2] |
| A2aR Antagonist (CPI-444) + anti-CTLA-4 | Mouse MC38 Colon Adenocarcinoma | CPI-444: 100 mg/kg, oral, twice daily; anti-CTLA-4: dose not specified | Synergistic inhibition of tumor growth, complete tumor elimination in 100% of treated mice | [2] |
| HDAC Inhibitor (Entinostat) + anti-PD-1 | αPD-1 refractory HPV16+ tumor models | Not specified | Superior antitumor activity and prolonged survival compared to HPV vaccine + NHS-IL12 + αPD-1 | |
| HDAC Inhibitor + Immunotherapy | Various preclinical models | Not specified | Enhanced antitumor immune response | [3][4] |
Experimental Protocols
This compound In Vivo Efficacy Study Protocol (Representative)
This protocol is based on the published preclinical data for this compound and standard procedures for the MC38 tumor model.
-
Cell Culture: MC38 murine colon adenocarcinoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female C57BL/6 mice, 6-8 weeks old, are used for the study. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.
-
Tumor Implantation: MC38 cells (1 x 10^6) are harvested, washed, and resuspended in phosphate-buffered saline (PBS). The cell suspension is then subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reach a palpable size (approximately 50-100 mm³), mice are randomized into treatment and control groups. The treatment group receives intraperitoneal injections of this compound at a dose of 60 mg/kg twice daily. The control group receives a vehicle control on the same schedule.
-
Efficacy Assessment: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length x width²)/2. The study continues for a predetermined period (e.g., 2-3 weeks) or until tumors in the control group reach a specified size. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Combination Therapy In Vivo Study Protocol (Representative: A2aR Antagonist + anti-PD-L1)
This protocol is a representative example based on published preclinical studies of combination immunotherapies.
-
Cell Culture and Animal Model: As described in the this compound protocol.
-
Tumor Implantation: As described in the this compound protocol.
-
Treatment: Once tumors are established, mice are randomized into four groups: (1) Vehicle control, (2) A2aR antagonist monotherapy (e.g., 100 mg/kg, oral gavage, twice daily), (3) anti-PD-L1 monotherapy (e.g., 200 µg, intraperitoneal injection, every 3-4 days), and (4) Combination therapy (A2aR antagonist and anti-PD-L1 at the same doses and schedules).
-
Efficacy Assessment: Tumor volume and survival are monitored as the primary endpoints. At the end of the study, tumors and spleens may be harvested for immunological analysis, such as flow cytometry to assess the infiltration and activation of immune cells.
Visualizations
Caption: Dual mechanism of this compound.
Caption: Preclinical combination therapy workflow.
Comparative Discussion
The preclinical data for this compound, demonstrating a 95.3% tumor growth inhibition in the MC38 model, is highly compelling for a monotherapy agent. This potent single-agent activity suggests a significant therapeutic potential.
Combination therapies, particularly those involving immune checkpoint inhibitors, have become a cornerstone of modern oncology. The representative data in Table 2 illustrates the potential for synergistic effects when an A2aR antagonist is combined with anti-PD-L1 or anti-CTLA-4 antibodies. For instance, the combination of CPI-444 with an anti-CTLA-4 antibody led to complete tumor elimination in the MC38 model, a remarkable outcome. Similarly, combining HDAC inhibitors with immunotherapy has shown the ability to enhance antitumor immune responses.
A key advantage of a dual-acting agent like this compound lies in its potential to simplify treatment regimens and potentially reduce the toxicity associated with administering multiple therapeutic agents. By targeting two distinct but complementary pathways involved in tumor progression and immune evasion, this compound may offer a more efficient therapeutic strategy.
However, the efficacy of combination therapies, especially those tailored to specific tumor types and patient populations, can be very high. The indirect nature of this comparison makes it impossible to definitively conclude whether this compound would be more or less effective than a given combination therapy. Future preclinical studies directly comparing this compound to standard-of-care combination therapies in various cancer models will be crucial to fully elucidate its relative therapeutic potential. Furthermore, clinical trials will be necessary to assess the safety and efficacy of this compound in human patients.
References
- 1. Structure-Based Design of Dual-Acting Compounds Targeting Adenosine A2A Receptor and Histone Deacetylase as Novel Tumor Immunotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. HDAC Inhibition to Prime Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi [frontiersin.org]
Validating the Dual-Target Engagement of IHCH-3064: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of IHCH-3064, a novel dual-target inhibitor of the Adenosine A2A receptor (A2AR) and Histone Deacetylase (HDAC), with other relevant dual-target inhibitors. The following sections present supporting experimental data, detailed methodologies for key validation assays, and visualizations of the associated biological pathways and experimental workflows.
Comparative Performance of A2AR/HDAC Dual Inhibitors
The therapeutic strategy of dual-targeting A2AR and HDAC aims to concurrently alleviate the immunosuppressive tumor microenvironment mediated by adenosine and induce epigenetic modifications that can enhance anti-tumor immunity and inhibit cancer cell proliferation. This compound has demonstrated potent activity against both targets. For a comprehensive evaluation, its performance is compared with other reported A2AR/HDAC dual inhibitors, namely A2AAR/HDAC-IN-1 and A2AAR/HDAC-IN-2.
| Compound | A2AR Binding Affinity (Ki, nM) | HDAC1 Inhibition (IC50, nM) | CT26 Cell Proliferation (GI50, µM) | MC38 Cell Proliferation (GI50, µM) | In Vivo Tumor Growth Inhibition (TGI, %) |
| This compound | 2.2 | 80.2 | Not explicitly reported, but described as having good antiproliferative activity | Good antiproliferative activity | 95.3% (60 mg/kg, bid) [1] |
| A2AAR/HDAC-IN-1 | 163.5 | 145.3 | 0.29 | 0.38 | 85% (60 mg/kg, bid) |
| A2AAR/HDAC-IN-2 | 10.3 | 18.5 | 12.16 | 12.61 | Not Reported |
Table 1: In Vitro and In Vivo Efficacy of A2AR/HDAC Dual Inhibitors. This table summarizes the key performance indicators for this compound and comparable dual-target inhibitors. Lower Ki and IC50/GI50 values indicate higher potency. TGI (Tumor Growth Inhibition) reflects in vivo efficacy.
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and the process of validation, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound and its comparators.
Adenosine A2A Receptor (A2AR) Binding Assay
This assay determines the binding affinity (Ki) of a compound for the A2A receptor.
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the human A2A receptor (e.g., HEK293 or CHO cells). Cells are harvested, homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.[2][3]
-
Radioligand Binding: The assay is typically performed in a 96-well plate format. A constant concentration of a specific A2AR radioligand (e.g., [3H]CGS 21680 or [3H]ZM241385) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound or comparators).[4][5]
-
Incubation and Filtration: The reaction mixture is incubated to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature). The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Histone Deacetylase 1 (HDAC1) Enzymatic Assay
This assay measures the inhibitory activity (IC50) of a compound against the HDAC1 enzyme.
-
Assay Principle: A fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC, is used. In the presence of active HDAC1, the acetyl group is removed from the substrate. A developer solution (containing a protease like trypsin) is then added, which cleaves the deacetylated substrate, releasing the fluorescent AMC molecule. The fluorescence intensity is directly proportional to the HDAC1 activity.
-
Reaction Conditions: The assay is performed in a 96- or 384-well plate. Recombinant human HDAC1 enzyme is incubated with the test compound at various concentrations in an assay buffer. The reaction is initiated by the addition of the fluorogenic substrate.
-
Incubation and Detection: The reaction mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes). The developer solution is then added, and the plate is incubated further to allow for the cleavage of the deacetylated substrate. The fluorescence is measured using a microplate reader at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
-
Data Analysis: The fluorescence intensity data are normalized to controls (no inhibitor for 100% activity and a potent HDAC inhibitor like SAHA or Trichostatin A for 0% activity). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay
This assay determines the concentration of a compound that inhibits cell growth by 50% (GI50).
-
Cell Culture: Murine colon adenocarcinoma cell lines, CT26 and MC38, are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure: Cells are seeded in 96-well plates at a predetermined density (e.g., 1,000-10,000 cells/well) and allowed to adhere overnight. The cells are then treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a colorimetric or luminescent method. A common method is the MTT assay, where the yellow tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product. The formazan is then solubilized, and the absorbance is measured spectrophotometrically. Alternatively, assays like CellTiter-Glo measure ATP levels as an indicator of cell viability.
-
Data Analysis: The absorbance or luminescence values are used to calculate the percentage of cell growth inhibition relative to vehicle-treated control cells. The GI50 value is determined by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Growth Inhibition Study
This study evaluates the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Syngeneic mouse models are often used, where a murine tumor cell line is implanted into an immunocompetent mouse of the same strain (e.g., MC38 cells in C57BL/6 mice). This allows for the evaluation of immunomodulatory effects of the treatment.
-
Tumor Implantation: A suspension of MC38 cells (e.g., 1 x 10^6 cells) is injected subcutaneously into the flank of the mice. The tumors are allowed to grow to a palpable size (e.g., 50-150 mm³).
-
Treatment: Once the tumors reach the desired size, the mice are randomized into treatment and control groups. This compound (e.g., at a dose of 60 mg/kg) or vehicle is administered via a specified route (e.g., intraperitoneal injection) and schedule (e.g., twice daily, bid).
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The body weight of the mice is also monitored as an indicator of toxicity. At the end of the study, the tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
References
- 1. Structure-Based Design of Dual-Acting Compounds Targeting Adenosine A2A Receptor and Histone Deacetylase as Novel Tumor Immunotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Comparative Efficacy of IHCH-3064: A Dual A2aR and HDAC Inhibitor in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-tumor effects of IHCH-3064, a novel dual-acting adenosine A2a receptor (A2aR) antagonist and histone deacetylase (HDAC) inhibitor. The following sections present a comparative analysis of this compound against other A2aR antagonists and HDAC inhibitors, supported by preclinical experimental data. Detailed methodologies for the key experiments are also provided to ensure reproducibility and facilitate further investigation.
Executive Summary
This compound is an innovative dual-target compound designed to enhance anti-tumor immunity by antagonizing the A2a receptor while simultaneously inducing cancer cell apoptosis and cell cycle arrest through HDAC inhibition. Preclinical data demonstrates that this compound exhibits potent and selective activity against its targets, leading to significant tumor growth inhibition in syngeneic mouse models. This guide will objectively compare its performance metrics with those of other investigational and approved drugs in the same therapeutic classes.
Data Presentation: Quantitative Comparison of Anti-Tumor Agents
The following tables summarize the available preclinical data for this compound and a selection of other A2aR antagonists and HDAC inhibitors.
Table 1: In Vitro Potency and Efficacy of this compound and Comparators
| Compound | Target(s) | Assay | Cell Line | IC50 / Ki / GI50 | Citation |
| This compound | A2aR / HDAC1 | A2aR Binding | - | Ki: 2.2 nM | [1][2] |
| HDAC1 Inhibition | - | IC50: 80.2 nM | [1][2] | ||
| Antiproliferation | MC38 | GI50: 6.2 µM | [3] | ||
| Ciforadenant (CPI-444) | A2aR | - | - | - | |
| AZD4635 | A2aR | A2aR Binding | Human A2aR | Ki: 1.7 nM | |
| cAMP Inhibition | Human A2aR-expressing cells | IC50: 10 nM | |||
| Vorinostat (SAHA) | pan-HDAC | Antiproliferation | SW-982 (synovial sarcoma) | IC50: 8.6 µM | |
| Antiproliferation | SW-1353 (chondrosarcoma) | IC50: 2.0 µM | |||
| Belinostat (PXD101) | pan-HDAC | Antiproliferation | 5637 (bladder cancer) | IC50: 1.0 - 10.0 µM range | |
| Antiproliferation | SW-982 (synovial sarcoma) | IC50: 1.4 µM | |||
| Antiproliferation | SW-1353 (chondrosarcoma) | IC50: 2.6 µM | |||
| Romidepsin (FK228) | Class I HDAC | Antiproliferation | PEER (T-cell lymphoma) | IC50: 10.8 nM | |
| Antiproliferation | SUPT1 (T-cell lymphoma) | IC50: 7.9 nM | |||
| Panobinostat (LBH589) | pan-HDAC | Antiproliferation | HDLM-2 (Hodgkin lymphoma) | IC50: 20 - 40 nM (at 72h) | |
| Antiproliferation | L-428 (Hodgkin lymphoma) | IC50: 20 - 40 nM (at 72h) | |||
| Antiproliferation | KM-H2 (Hodgkin lymphoma) | IC50: 20 - 40 nM (at 72h) | |||
| Antiproliferation | A204 (rhabdoid tumor) | IC50: 8 - 26 nM |
Table 2: In Vivo Anti-Tumor Efficacy of this compound and Comparators
| Compound | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) / Outcome | Citation |
| This compound | MC38 syngeneic | 60 mg/kg, i.p., bid | 95.3% TGI | |
| Compound 14c (dual A2aR/HDAC inhibitor) | MC38 xenograft | 60 mg/kg, i.p., bid | 85% TGI | |
| 90 mg/kg, p.o., bid | 44% TGI | |||
| AZD4635 | MC38 syngeneic | 50 mg/kg, p.o., bid | Significant TGI | |
| B16F10-OVA | 50 mg/kg, p.o., bid | 43% TGI (monotherapy) | ||
| B16F10-OVA (with anti-PD-L1) | 50 mg/kg, p.o., bid | 83% TGI | ||
| Vorinostat (SAHA) | MES-SA uterine sarcoma xenograft | 50 mg/kg/day, i.p. | >50% tumor growth reduction | |
| A431 epidermoid carcinoma xenograft | 100 mg/kg, i.p. | Arrest in tumor growth | ||
| Belinostat (PXD101) | Bladder tumor model | 100 mg/kg, i.p., 5 days/week for 3 weeks | Decreased bladder weight and tumor progression | |
| A2780 ovarian cancer xenograft | 40 mg/kg, i.p., twice daily (Days 0-4 and 6-10) | Significant tumor growth inhibition | ||
| Romidepsin (FK228) | KCNR neuroblastoma xenograft | Single dose | Significant tumor growth inhibition | |
| Bladder cancer xenograft (with radiation) | 4 mg/kg, single injection | Significant tumor growth delay | ||
| Panobinostat (LBH589) | VAESBJ epithelioid sarcoma xenograft | - | Significant tumor growth inhibition | |
| Canine NHL xenograft | 10 mg/kg and 20 mg/kg, i.p., 5 days/week for 2 weeks | 82.9% and 97.3% TGI, respectively |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Proliferation Assay (e.g., for MC38 cells)
-
Cell Culture: MC38 murine colon adenocarcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Cell Counting Kit-8 (CCK8) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The half-maximal growth inhibitory concentration (GI50) or inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Adenosine A2a Receptor (A2aR) Binding Assay
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human A2a receptor (e.g., HEK293 or CHO cells). Cells are harvested, homogenized in an ice-cold buffer, and centrifuged to isolate the membrane fraction.
-
Radioligand Binding: The assay is typically performed in a 96-well plate format. To each well, the following are added in order: the test compound at various concentrations, a radiolabeled A2aR ligand (e.g., [3H]ZM241385 or [3H]CGS21680), and the cell membrane preparation.
-
Incubation: The mixture is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours).
-
Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled A2aR ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of the test compound is determined by fitting the competition binding data to the Cheng-Prusoff equation.
Histone Deacetylase (HDAC) Inhibition Assay
-
Assay Principle: A common method is a fluorometric assay that uses an acetylated lysine substrate. When the substrate is deacetylated by HDAC enzymes, a developer solution containing a protease cleaves the deacetylated substrate, releasing a fluorescent product.
-
Reaction Setup: The assay is performed in a 96-well plate. The test compound at various concentrations, a source of HDAC enzyme (e.g., nuclear extract or purified HDAC1), and the acetylated substrate are incubated together.
-
Development: After the incubation period (e.g., 30-60 minutes at 37°C), the developer solution is added, and the reaction is incubated at room temperature to allow for the generation of the fluorescent signal.
-
Detection: The fluorescence is measured using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., excitation ~360 nm, emission ~460 nm).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the fluorescence intensity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model (e.g., MC38 Syngeneic Model)
-
Animal Model: Female C57BL/6 mice (6-8 weeks old) are typically used for the MC38 syngeneic model. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: MC38 cells (e.g., 1 x 10^6 cells in 100 µL of PBS or Matrigel) are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor volume with calipers two to three times per week. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
Treatment: When tumors reach a palpable size (e.g., 50-100 mm^3), mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered according to the specified dose and schedule (e.g., intraperitoneally or orally). The control group receives the vehicle.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study. Body weight is also monitored as an indicator of toxicity.
-
Data Analysis: Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the anti-tumor effect.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Signaling pathway of this compound's dual anti-tumor action.
Caption: Experimental workflow for preclinical evaluation of this compound.
Caption: Logical relationship of this compound's dual inhibition mechanism.
References
- 1. Phase I study of taminadenant (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Growth inhibition of pancreatic cancer cells by histone deacetylase inhibitor belinostat through suppression of multiple pathways including HIF, NFkB, and mTOR signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A New Contender in Cancer Immunotherapy: Benchmarking the Dual-Action Inhibitor IHCH-3064 Against Standard-of-Care
For Immediate Release
Shanghai – November 27, 2025 – In the rapidly evolving landscape of cancer immunotherapy, a novel preclinical compound, IHCH-3064, is showing significant promise. This first-in-class dual inhibitor, targeting both the adenosine A2a receptor (A2aR) and histone deacetylase (HDAC), has demonstrated potent anti-tumor activity in preclinical models. This guide provides an objective comparison of this compound with current standard-of-care immunotherapies, supported by available experimental data, to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a novel small molecule designed to simultaneously tackle two key mechanisms of tumor immune evasion. By acting as an A2aR antagonist, it blocks the immunosuppressive effects of adenosine in the tumor microenvironment, thereby unleashing the anti-tumor activity of immune cells. Concurrently, as an HDAC inhibitor, it can modulate gene expression to enhance tumor cell recognition by the immune system and induce cell cycle arrest and apoptosis.[1] This dual mechanism of action represents a novel and potentially more effective approach compared to single-target immunotherapies.
Comparative Preclinical Efficacy
Direct head-to-head clinical trial data for this compound against standard-of-care immunotherapies is not yet available as the compound is in the preclinical stage of development. However, a comparison of its performance in the well-established MC38 syngeneic mouse model of colon adenocarcinoma with published data for anti-PD-1 antibodies, a cornerstone of current immunotherapy, provides valuable insights.
| Compound | Mechanism of Action | In Vitro Potency | In Vivo Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Dual A2aR Antagonist and HDAC Inhibitor | A2aR Kᵢ = 2.2 nM; HDAC1 IC₅₀ = 80.2 nM | MC38 Colon Carcinoma | 60 mg/kg, intraperitoneal, twice daily | 95.3% | [1] |
| Anti-PD-1 Antibody (surrogate) | PD-1 Checkpoint Inhibition | Not Applicable | MC38 Colon Carcinoma | 0.5 - 12.5 mg/kg, intraperitoneal, every 3-4 days | Variable, with complete responses observed in a subset of mice |
Note: The preclinical data for the anti-PD-1 antibody is aggregated from multiple studies and shows variability based on the specific antibody clone, dosing, and experimental conditions. It is intended for a high-level, indirect comparison.
Signaling Pathways and Mechanisms of Action
This compound Dual Mechanism of Action:
Caption: Dual mechanism of this compound targeting A2aR and HDAC.
Standard-of-Care Anti-PD-1/PD-L1 Mechanism:
Caption: Mechanism of action of anti-PD-1 immunotherapy.
Experimental Protocols
The following protocols are summarized from the key preclinical study of this compound.[1]
In Vitro A2aR Binding Assay: The binding affinity of this compound to the human A2a receptor was determined using a radioligand binding assay. Membranes from CHO-K1 cells stably expressing the human A2aR were incubated with [³H]-ZM241385 as the radioligand and varying concentrations of the test compound. Non-specific binding was determined in the presence of a high concentration of a known A2aR antagonist. The reaction was incubated and then terminated by rapid filtration. The radioactivity retained on the filters was measured by liquid scintillation counting. The Ki values were calculated using the Cheng-Prusoff equation.
In Vitro HDAC1 Inhibition Assay: The inhibitory activity of this compound against human HDAC1 was measured using a fluorometric assay. Recombinant human HDAC1 enzyme was incubated with a fluorogenic acetylated peptide substrate and varying concentrations of the test compound. The reaction was allowed to proceed and then stopped by the addition of a developer solution which releases a fluorescent signal from the deacetylated substrate. The fluorescence was measured using a microplate reader. The IC₅₀ values were determined by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Anti-Tumor Efficacy Study: Female C57BL/6 mice were subcutaneously inoculated with MC38 colon adenocarcinoma cells. When the tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. This compound was administered intraperitoneally twice daily at a dose of 60 mg/kg. Tumor volumes were measured every other day with calipers. The tumor growth inhibition (TGI) was calculated at the end of the study by comparing the mean tumor volume of the treated group to that of the vehicle control group.
Experimental Workflow for In Vivo Study:
Caption: Workflow for the in vivo anti-tumor efficacy study.
Future Outlook
The preclinical data for this compound is highly encouraging, demonstrating potent dual-target activity and significant tumor growth inhibition in a syngeneic mouse model. Its unique mechanism of action, which combines the reversal of adenosine-mediated immunosuppression with the epigenetic modulation of cancer cells, suggests it may have the potential to overcome resistance to current single-agent immunotherapies.
Further preclinical studies are warranted to explore the detailed immunological mechanisms underlying its anti-tumor effects, its potential for combination with other immunotherapies, and its safety profile. Should these studies yield positive results, this compound could represent a significant advancement in the field of cancer immunotherapy, offering a new therapeutic option for patients with a variety of solid tumors.
Disclaimer: this compound is a preclinical compound and is not approved for human use. The information provided is for research and informational purposes only.
References
The Dual-Action Compound IHCH-3064: A Comparative Guide to its Synergistic Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly moving towards combination strategies to overcome resistance and enhance therapeutic efficacy. IHCH-3064, a novel investigational compound, represents a promising new frontier in this paradigm. It is a dual-action molecule, functioning as both an Adenosine A2a receptor (A2AR) antagonist and a Histone Deacetylase (HDAC) inhibitor . This guide provides a comparative analysis of the potential synergistic effects of this compound with other anti-cancer agents, based on preclinical data from studies on its constituent mechanisms of action.
Introduction to this compound
This compound is an epigenetic drug that exhibits potent binding to the A2A receptor (Ki = 2.2 nM) and selective inhibition of HDAC1 (IC50 = 80.2 nM). Preclinical studies have demonstrated its ability to inhibit the growth of mouse MC38 tumors with a high rate of tumor growth inhibition.[1] The rationale behind this dual-target design is to leverage two distinct but complementary anti-cancer pathways to achieve a synergistic therapeutic effect.
Synergistic Potential via HDAC Inhibition
HDAC inhibitors are a class of epigenetic drugs that can alter gene expression to induce cell cycle arrest, differentiation, and apoptosis. While their efficacy as monotherapies can be limited, they have shown significant synergistic effects when combined with other anti-cancer agents.
Combination with Chemotherapy
The synergy between HDAC inhibitors and chemotherapy is well-documented. HDAC inhibitors can induce a more relaxed chromatin structure, which increases the accessibility of DNA-damaging chemotherapy agents to their targets.
Preclinical Data Summary: HDAC Inhibitor Combinations
| HDAC Inhibitor | Combination Agent | Cancer Model | Key Synergistic Outcomes | Reference |
| Vorinostat (SAHA) | Cisplatin | Larynx Cancer Cells | Enhanced cell proliferation inhibition. | [1] |
| Vorinostat (SAHA) | Cisplatin | Small Cell Lung Cancer (H209 & H146 cells) | Significant reduction in cell viability, increased apoptosis, and cell cycle arrest. In vivo, the combination led to a tumor growth inhibition of 20.5%. | [2] |
| Ricolinostat (ACY-1215) | Bendamustine | Lymphoma Cell Lines | Synergistically enhanced growth inhibition and apoptosis, mediated by increased ROS generation and ER stress. | [3] |
| Ricolinostat (ACY-1215) | Oxaliplatin | Colorectal Cancer Cells | Potent synergistic anti-proliferative effect and increased apoptosis. | [4] |
Combination with Immunotherapy
HDAC inhibitors can also enhance the efficacy of immunotherapy. They can increase the expression of tumor-associated antigens and MHC class I and II molecules on cancer cells, leading to improved recognition and killing by T cells.
Synergistic Potential via A2A Receptor Antagonism
The tumor microenvironment is often characterized by high levels of adenosine, which suppresses the anti-tumor immune response by activating the A2A receptor on immune cells. A2AR antagonists block this immunosuppressive signal, thereby unleashing the activity of cytotoxic T cells and Natural Killer (NK) cells.
Combination with Immune Checkpoint Inhibitors
The combination of A2AR antagonists with immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, has shown significant promise in preclinical models. These two classes of drugs target distinct immunosuppressive pathways, leading to a more robust and durable anti-tumor immune response.
Preclinical Data Summary: A2A Receptor Antagonist Combinations
| A2AR Antagonist | Combination Agent | Cancer Model | Key Synergistic Outcomes | Reference |
| SCH58261 | Anti-PD-1 mAb | Melanoma and Breast Cancer Metastasis Models | Significantly reduced metastatic burden and prolonged survival compared to monotherapy. The effect was dependent on NK cells and IFNγ. | |
| AZD4635 | Anti-PD-L1 mAb | Syngeneic Mouse Colorectal Tumor Model (MC-38) | Enhanced tumor suppressive effects and increased expression of genes associated with immune activation. | |
| ZM-241385 | Anti-CTLA4 mAb | Mouse Melanoma Model (B16F10) | Significant delay in tumor growth compared to either agent alone. | |
| TT-10 (A2AR antagonist) & TT-4 (A2BR antagonist) | E7 peptide therapeutic vaccine | Lung Cancer Model (TC1) | Significantly suppressed tumor growth, improved survival, and elicited specific intratumoral CD8+ T-cell responses, with some mice showing complete tumor regression. |
Signaling Pathways and Experimental Workflows
Caption: Synergistic mechanisms of this compound's dual actions.
Caption: General workflow for assessing synergistic anticancer effects.
Experimental Protocols
In Vitro Synergy Assessment: MTT Assay
This protocol is used to determine the effect of drug combinations on cell viability and to calculate the Combination Index (CI) to assess for synergy.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
This compound and other anti-cancer agent(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination agent, both alone and in a fixed ratio. Remove the old media from the wells and add the drug-containing media. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. Live cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Use software like CompuSyn to calculate the IC50 values and the Combination Index (CI). A CI value less than 1 indicates synergy.
In Vivo Tumor Xenograft Study
This protocol is for evaluating the in vivo efficacy of drug combinations on tumor growth.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and other anti-cancer agent(s) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in sterile PBS or culture medium, possibly mixed with Matrigel. Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (typically 5-10 mice per group):
-
Group 1: Vehicle Control
-
Group 2: this compound alone
-
Group 3: Agent B alone
-
Group 4: this compound + Agent B
-
-
Drug Administration: Administer the treatments according to the planned schedule, route (e.g., oral gavage, intraperitoneal injection), and dosage.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²). Monitor the body weight and overall health of the mice as indicators of toxicity.
-
Study Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the anti-tumor effects and any synergistic interactions.
Conclusion
The dual mechanism of action of this compound as both an HDAC inhibitor and an A2A receptor antagonist provides a strong rationale for its investigation in combination with other anti-cancer agents. Preclinical evidence from studies on these individual mechanisms suggests a high potential for synergistic interactions with both chemotherapy and immunotherapy. By simultaneously targeting epigenetic regulation and immune suppression, this compound-based combination therapies could offer a powerful new strategy to enhance treatment efficacy and overcome drug resistance in a variety of cancer types. Further preclinical studies are warranted to directly evaluate these potential synergies and to identify the most promising combination partners for clinical development.
References
- 1. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The HDAC6 inhibitor ACY‑1215 enhances the anticancer activity of oxaliplatin in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual-Action IHCH-3064: An In Vivo Mechanism of Action Comparison for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of IHCH-3064, a novel dual-targeting agent, against other therapeutic alternatives. Experimental data is presented to support the validation of its mechanism of action in the context of cancer immunotherapy.
Introduction to this compound's Dual Mechanism of Action
This compound is a small molecule designed to simultaneously antagonize the Adenosine A2A receptor (A2AR) and inhibit histone deacetylases (HDACs). This dual mechanism is hypothesized to create a synergistic anti-tumor effect. In the tumor microenvironment, high levels of adenosine suppress the anti-tumor immune response by activating A2AR on immune cells, particularly T cells.[1][2][3] By blocking this receptor, A2AR antagonists aim to restore T-cell activity.[1] Concurrently, HDAC inhibitors have been shown to modulate the tumor immune microenvironment by altering gene expression in both tumor and immune cells, leading to enhanced tumor cell death and improved immune cell function.[4] The combined action of this compound is intended to both directly target cancer cells and dismantle the immunosuppressive shield within the tumor, thereby promoting a robust anti-tumor immune response.
Comparative In Vivo Performance
The in vivo efficacy of this compound has been evaluated in the MC38 syngeneic mouse model of colon adenocarcinoma, a widely used model for studying cancer immunotherapy. The following tables summarize the performance of this compound in comparison to another dual A2AR/HDAC inhibitor, as well as single-agent A2AR antagonists and HDAC inhibitors.
Dual A2AR Antagonist / HDAC Inhibitor Comparison
| Compound | Target(s) | Mouse Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| This compound | A2AR / HDAC1 | MC38 | 60 mg/kg, i.p., bid | 95.3% | |
| A2AAR/HDAC-IN-1 | A2AR / HDAC1 | MC38 | 60 mg/kg, i.p., bid | 85% |
Single-Agent A2AR Antagonist Comparison
| Compound | Target | Mouse Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Ciforadenant (CPI-444) | A2AR | MC38 | 100 mg/kg, p.o., qd | Dose-dependent inhibition, ~30% tumor elimination |
Single-Agent HDAC Inhibitor Comparison
| Compound | Target(s) | Mouse Model | Dosing | Outcome | Reference |
| Vorinostat | Pan-HDAC | MC38 | 150 mg/kg, i.p., daily | Delayed tumor growth (in combination studies) | |
| Romidepsin | HDAC1/2 | MC38 | Not specified | Inhibited proliferation, induced apoptosis in vitro | |
| Panobinostat | Pan-HDAC | Multiple | 10-20 mg/kg, i.p., 5 days/week | Significant tumor growth inhibition |
Experimental Protocols
General In Vivo Tumor Model Methodology (MC38)
The following is a generalized protocol for in vivo efficacy studies using the MC38 syngeneic tumor model, based on common practices described in the cited literature. Specific details may vary between individual studies.
-
Cell Culture: MC38 murine colon adenocarcinoma cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Animal Models: 6-8 week old female C57BL/6 mice are used, as they are syngeneic to the MC38 cell line.
-
Tumor Implantation: A suspension of MC38 cells (typically 0.5 x 106 to 1 x 106 cells in sterile PBS) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored every 2-3 days using calipers. Tumor volume is calculated using the formula: (length x width2) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm3), mice are randomized into treatment and control groups. The investigational drug (e.g., this compound) and vehicle control are administered according to the specified dose, route (e.g., intraperitoneal - i.p., or oral - p.o.), and schedule (e.g., twice daily - bid, or once daily - qd).
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study. Other endpoints may include survival analysis and analysis of the tumor immune microenvironment.
-
Immunophenotyping (Optional): At the end of the study, tumors and spleens may be harvested for analysis of immune cell populations by flow cytometry. This can include quantification of CD8+ T cells, regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs).
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed signaling pathways targeted by this compound and its alternatives.
Caption: A2AR Signaling Pathway in T Cells and Inhibition by this compound.
Caption: Mechanism of HDAC Inhibition by this compound.
Caption: In Vivo Experimental Workflow for this compound Efficacy Testing.
References
- 1. A2A receptor signaling promotes peripheral tolerance by inducing T-cell anergy and the generation of adaptive regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. HDAC inhibition potentiates anti-tumor activity of macrophages and enhances anti-PD-L1-mediated tumor suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of IHCH-3064 with other investigational drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the investigational dual adenosine A2A receptor (A2AR) and histone deacetylase (HDAC) inhibitor, IHCH-3064, with other relevant investigational drugs. The information is compiled from available preclinical data to assist in the evaluation of its therapeutic potential in oncology, with a focus on colorectal cancer models.
Executive Summary
This compound is a novel, dual-acting small molecule that demonstrates potent inhibition of both A2AR and HDAC1. Preclinical studies highlight its significant anti-tumor activity, particularly in the MC38 colon adenocarcinoma model. This guide compares its performance against other investigational agents, including another dual A2AR/HDAC inhibitor, standalone A2AR antagonists, and HDAC inhibitors. The data presented is intended to provide a quantitative and qualitative basis for comparing these different therapeutic strategies.
Data Presentation
The following tables summarize the available quantitative preclinical data for this compound and its comparators.
Table 1: In Vitro Potency and Antiproliferative Activity
| Compound | Target(s) | Assay Type | Value | Cell Line | Citation |
| This compound | A2AR / HDAC1 | A2AR Binding Affinity (Ki) | 2.2 nM | - | [1] |
| HDAC1 Inhibition (IC50) | 80.2 nM | - | [1] | ||
| Antiproliferation (GI50) | 6.2 µM | MC38 | [2] | ||
| A2AAR/HDAC-IN-2 | A2AR / HDAC1 | A2AR Binding Affinity (Ki) | 10.3 nM | - | [3] |
| HDAC1 Inhibition (IC50) | 18.5 nM | - | [3] | ||
| Antiproliferation (GI50) | 12.16 µM | MC38 | |||
| Vorinostat | Pan-HDAC | Antiproliferation (IC50) | 1.2 - 2.8 µM | Colon Cancer Cell Lines | |
| Panobinostat | Pan-HDAC | Antiproliferation (IC50) | 5.1 - 17.5 nM | Colon Cancer Cell Lines |
Table 2: In Vivo Anti-Tumor Efficacy in MC38 Syngeneic Mouse Model
| Compound | Target(s) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Citation |
| This compound | A2AR / HDAC1 | 30 mg/kg, ip, bid | 57.8% | |
| 50 mg/kg, ip, bid | 81.0% | |||
| 60 mg/kg, ip, bid | 95.3% | |||
| A2AAR/HDAC-IN-2 | A2AR / HDAC | 60 mg/kg, ip, bid | 85% | |
| AZD4635 | A2AR | 50 mg/kg, po, bid | 52% | |
| AZD4635 + anti-PD-L1 | A2AR + PD-L1 | 50 mg/kg, po, bid (AZD4635) | 91% |
Experimental Protocols
MC38 Syngeneic Mouse Model
The MC38 colon adenocarcinoma model is a widely used preclinical model for immunotherapy research.
-
Cell Line: MC38, a murine colon adenocarcinoma cell line.
-
Animal Model: C57BL/6 mice.
-
Tumor Implantation: MC38 cells are cultured and subsequently injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, treatment with the investigational agent is initiated. Dosing is administered as specified in the study protocol (e.g., intraperitoneally (ip) or orally (po), twice daily (bid)).
-
Endpoint: Tumor volume is measured at regular intervals to determine the rate of tumor growth. The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume in treated groups to a vehicle-treated control group.
In Vitro Cell Proliferation Assay (SRB or MTT Assay)
This assay is used to determine the concentration of a drug that inhibits the growth of a cancer cell line by 50% (GI50 or IC50).
-
Cell Plating: Cancer cells (e.g., MC38) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
Staining: After the incubation period, cell viability is assessed using a colorimetric reagent such as Sulforhodamine B (SRB) or MTT. The intensity of the color is proportional to the number of living cells.
-
Data Analysis: The absorbance is read using a plate reader, and the GI50/IC50 value is calculated by plotting the percentage of cell growth inhibition against the drug concentration.
A2A Receptor Binding Assay
This assay measures the affinity of a compound for the A2A receptor.
-
Membrane Preparation: Cell membranes expressing the A2A receptor are prepared.
-
Radioligand Competition: The membranes are incubated with a radiolabeled ligand known to bind to the A2A receptor and varying concentrations of the test compound.
-
Detection: The amount of radioligand bound to the receptor is measured. The test compound will compete with the radioligand for binding, so a lower signal indicates higher binding affinity of the test compound.
-
Data Analysis: The data is used to calculate the inhibitory constant (Ki), which represents the concentration of the compound required to displace 50% of the radioligand.
HDAC1 Enzymatic Assay
This assay measures the ability of a compound to inhibit the activity of the HDAC1 enzyme.
-
Enzyme and Substrate: Recombinant human HDAC1 enzyme is incubated with a fluorogenic substrate.
-
Compound Incubation: The reaction is carried out in the presence of varying concentrations of the test compound.
-
Detection: The HDAC1 enzyme removes an acetyl group from the substrate, which can then be cleaved by a developer enzyme to release a fluorescent molecule. The fluorescence intensity is measured.
-
Data Analysis: The concentration of the compound that inhibits 50% of the HDAC1 activity is determined as the IC50 value.
Mandatory Visualizations
Signaling Pathway of Dual A2AR and HDAC Inhibition
Caption: Dual mechanism of this compound targeting A2AR and HDAC1.
Experimental Workflow for In Vivo Anti-Tumor Efficacy Study
Caption: Workflow for assessing in vivo anti-tumor efficacy.
References
Safety Operating Guide
Standard Operating Procedure: Disposal of Research Chemical IHCH-3064
This document provides a comprehensive protocol for the safe and compliant disposal of the research chemical designated as IHCH-3064. Given that "this compound" does not correspond to a publicly indexed chemical, it must be treated as an unidentified substance with the highest degree of caution. This procedure is designed for researchers, scientists, and drug development professionals to ensure personnel safety and adherence to regulatory standards.
Immediate Actions: Quarantine and Hazard Assessment
The first and most critical step when handling an uncharacterized substance is to assume it is hazardous.
Experimental Protocol: Initial Handling of this compound
-
Assume Hazard : Treat this compound as if it possesses multiple hazardous characteristics (e.g., toxic, flammable, corrosive, reactive).
-
Personal Protective Equipment (PPE) : At a minimum, wear chemical-resistant nitrile gloves, safety goggles, a face shield, and a laboratory coat.
-
Isolate the Material : Secure the container of this compound in a designated and well-ventilated area, such as a chemical fume hood, away from incompatible materials.[1] Use a secondary containment tray to prevent spills.
-
Labeling : Clearly label the container with "Caution: Unidentified Substance. Do Not Use or Dispose."[1]
-
Information Gathering : Immediately consult internal documentation, such as laboratory notebooks, inventory records, and internal databases, for any reference to this compound to aid in its identification.[2] Inform the laboratory supervisor or principal investigator about the substance.[2]
Path to Identification and Characterization
Proper disposal is contingent upon the identification of the substance.[1] State and federal regulations prohibit the transport and disposal of unknown waste.
Experimental Protocol: Characterization of this compound
-
Documentation Review : Exhaust all internal resources to identify the chemical name, CAS number, and hazard information.
-
Consult Institutional Support : If the substance cannot be identified through internal records, contact your institution's Environmental Health and Safety (EHS) office. They will provide guidance and may assist in the analytical testing of the unknown material.
-
Basic Hazard Characterization (if deemed safe by EHS) : Simple tests, such as pH determination, may be suggested by EHS to aid in preliminary hazard classification. This should only be performed by trained personnel following a thorough risk assessment.
The following table should be completed with information gathered during the identification process.
| Parameter | Value | Source of Information |
| Chemical Name | To be determined | e.g., Laboratory Notebook, SDS |
| CAS Number | To be determined | e.g., SDS, Chemical Inventory |
| Physical State | e.g., Solid, Liquid, Gas | Visual Inspection |
| pH (if aqueous) | To be determined | pH strip or meter |
| Known Hazards | e.g., Flammable, Corrosive | e.g., SDS, GHS Pictograms |
| Reactivity | e.g., Water-reactive | e.g., SDS, Experimental Data |
General Disposal Workflow for this compound
Once this compound has been identified, or if it must be disposed of as an unknown with EHS guidance, the following procedure must be followed.
Standard Operating Procedure: Waste Management
-
Waste Characterization and Segregation : Based on the information from the Safety Data Sheet (SDS) or EHS analysis, characterize the waste (e.g., corrosive, flammable, toxic). Segregate the waste into compatible streams to prevent dangerous reactions. For example, acids must be stored separately from bases, and oxidizers from organic materials.
-
Containerization : Select a chemically compatible waste container that is in good condition with a secure, leak-proof lid. Do not fill the container beyond 90% capacity to allow for expansion.
-
Labeling : Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name (no abbreviations or formulas).
-
The specific hazard(s) (e.g., flammable, corrosive).
-
The date when waste was first added to the container.
-
-
Storage : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Disposal : Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not pour chemical waste down the drain.
Spillage Disposal
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Use an inert absorbent material such as sand or vermiculite to contain the spill.
-
Collect : Scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Report the spill to your laboratory supervisor and the EHS department.
Caption: Workflow for the proper disposal of an unidentified chemical.
References
Personal protective equipment for handling IHCH-3064
Disclaimer: As a comprehensive Safety Data Sheet (SDS) for IHCH-3064 is not publicly available, the following guidance is predicated on a precautionary approach to handling potentially hazardous, uncharacterized chemical compounds. All personnel must be thoroughly trained on these procedures and potential risks before commencing any work with this substance. A comprehensive, substance-specific risk assessment should be conducted by qualified personnel before handling.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to minimizing exposure risk when handling compounds with unknown toxicological profiles. The following table outlines the recommended PPE for various laboratory tasks involving this compound.
| Task | Required PPE | Recommended Additional PPE |
| Weighing and Aliquoting (Solid Form) | Double Nitrile Gloves, Laboratory Coat, Safety Goggles with Side Shields | Face Shield, Respiratory Protection (e.g., N95 or higher-rated respirator) |
| Solution Preparation | Double Nitrile Gloves, Chemical Resistant Gown, Safety Goggles with Side Shields | Face Shield, use within a certified Chemical Fume Hood |
| In Vitro Experimentation (e.g., Cell Culture) | Nitrile Gloves, Laboratory Coat, Safety Glasses | Operations should be conducted within a Biosafety Cabinet (Class II) |
| Waste Disposal | Double Nitrile Gloves, Chemical Resistant Gown, Safety Goggles with Side Shields | Face Shield |
Experimental Protocol: Donning and Doffing of PPE
Proper donning and doffing of PPE are critical to prevent cross-contamination and exposure.
Donning Sequence:
-
Gown: Select the appropriate size and fasten securely.
-
Respiratory Protection: If required, perform a seal check to ensure proper fit.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don the first pair of nitrile gloves, ensuring they overlap the cuffs of the gown. Don a second pair of gloves over the first.
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with bare skin.
-
Gown and Inner Gloves: Remove the gown and the inner pair of gloves simultaneously, rolling the gown outwards and turning it inside out. Dispose of them together in the designated hazardous waste container.
-
Exit the immediate work area.
-
Face and Eye Protection: Remove the face shield and goggles.
-
Respiratory Protection: Remove the respirator, if worn.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling a novel compound like this compound.
Caption: Workflow for selecting appropriate PPE when handling novel chemical compounds.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weighing paper, pipette tips, and any other disposable materials. Collect all solid waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and chemically compatible hazardous waste container. Do not dispose of this waste down the drain.
-
Disposal Route: All waste must be disposed of through the institution's official hazardous waste management program. Adhere to all local, state, and federal regulations for hazardous waste disposal.
This guidance is intended to provide a foundation for the safe handling of this compound in the absence of specific safety data. It is imperative that researchers exercise caution and adhere to the highest safety standards when working with uncharacterized compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
